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  • Product: Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone
  • CAS: 959239-56-6

Core Science & Biosynthesis

Exploratory

X-ray crystal structure of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone

An In-depth Technical Guide to the X-ray Crystal Structure Determination of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone Abstract This technical guide provides a comprehensive framework for the determination and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the X-ray Crystal Structure Determination of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone. The confluence of the cyclopropyl ring, a strained three-membered carbocycle, and the 1,2,4-triazole heterocycle presents a molecule of significant interest to medicinal chemists and drug development professionals.[1] Triazole moieties are prevalent in a wide array of therapeutic agents due to their metabolic stability and ability to engage in hydrogen bonding and metal coordination.[2][3][4] The cyclopropyl group is often incorporated into drug candidates to enhance potency, improve metabolic stability, and modulate physicochemical properties.[1] Understanding the precise three-dimensional arrangement of these functional groups is paramount for structure-activity relationship (SAR) studies and rational drug design. This document outlines the complete workflow, from synthesis and crystallization to data collection, structure refinement, and detailed structural analysis, offering field-proven insights into the causality behind key experimental choices.

Introduction: The Rationale for Structural Analysis

The title compound, Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone (CAS 959239-56-6), is a small molecule featuring two key pharmacophores. The 1,2,4-triazole ring is a bioisostere for amide and ester groups and is a cornerstone in many successful drugs, exhibiting a wide range of biological activities including antifungal, antiviral, and anticancer properties.[4][5][6][7] Its nitrogen atoms act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[3]

The cyclopropyl ring is more than a simple alkyl substituent; its unique electronic properties and conformational rigidity are exploited in drug design to lock in bioactive conformations and improve metabolic profiles.[1] The determination of this molecule's crystal structure provides definitive, high-resolution information on:

  • Molecular Conformation: The precise spatial orientation of the cyclopropyl and triazole rings relative to the central ketone linker.

  • Bond Parameters: Exact bond lengths and angles, revealing the electronic and steric effects of the substituents.[8][9]

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, π-stacking) that govern the crystal packing, which can serve as a model for interactions in a protein binding pocket.

This guide serves as a robust protocol for researchers seeking to perform such an analysis, ensuring data integrity and a chemically meaningful structural model.

Experimental Workflow: From Synthesis to Single Crystal

A successful crystal structure determination begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis

While various synthetic routes to 1,2,4-triazole derivatives exist, a common and effective method involves the cyclization of appropriate precursors.[2] The synthesis of the title compound can be conceptually approached as outlined below.

cluster_synthesis Conceptual Synthetic Pathway A 1-Methyl-1H-1,2,4-triazole C Friedel-Crafts Acylation A->C Substrate B Cyclopropanecarbonyl chloride B->C Reagent, Lewis Acid (e.g., AlCl3) D Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone C->D Product

Caption: A conceptual pathway for the synthesis of the target compound.

**2.2 Protocol: Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to create a highly ordered, defect-free lattice by allowing molecules to slowly assemble from a supersaturated solution.

Protocol Steps:

  • Material Purification: Ensure the synthesized compound is of the highest purity (>98%). Recrystallization or column chromatography may be necessary. The presence of impurities can inhibit crystal nucleation and growth.

  • Solvent Screening: In a series of small vials, dissolve 5-10 mg of the purified compound in a minimal amount of various solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, and mixtures thereof) with gentle heating.

  • Inducing Supersaturation: The most common method is slow evaporation.

    • Cover the vials with a cap or parafilm.

    • Pierce the covering with a fine needle to allow for very slow solvent evaporation over several days to weeks at room temperature.

    • Rationale: Rapid evaporation leads to the formation of polycrystalline powder or amorphous solid, which is unsuitable for single-crystal diffraction. A slow, controlled process is essential for growing a single, well-ordered crystal lattice.

  • Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.5 mm in each dimension) appear, carefully remove a selected crystal from the solution using a nylon loop or a fine needle.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8][10][11]

cluster_workflow SC-XRD Experimental Workflow A Crystal Selection & Mounting Select a clear, well-formed crystal. Mount on a goniometer head. B Data Collection Mount in diffractometer. Cool crystal to 100 K. Expose to monochromatic X-ray beam. Rotate crystal and collect diffraction pattern. A->B C Data Reduction Integrate spot intensities. Apply corrections (e.g., Lorentz, polarization). Generate reflection file (h, k, l, I, σ(I)). B->C D Structure Solution & Refinement Solve phase problem (Direct Methods). Build initial model. Iteratively refine atomic positions & parameters. C->D E Validation & Analysis Check final model (e.g., CheckCIF). Analyze geometry and intermolecular interactions. D->E

Caption: The end-to-end workflow for single-crystal X-ray diffraction analysis.

Protocol: Data Collection
  • Crystal Mounting: A suitable single crystal is mounted on a cryoloop, which is then affixed to a goniometer head on the diffractometer.

  • Cryo-cooling: The crystal is cooled to a low temperature, typically 100 K, using a stream of cold nitrogen gas.

    • Expertise: This step is critical for minimizing atomic thermal vibrations.[12] Reduced vibration results in sharper diffraction spots at higher angles, yielding higher resolution data and a more precise final structure.

  • Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected on a detector (e.g., a CCD or CMOS detector).[8][12] The diffraction pattern arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice, governed by Bragg's Law.[13]

Structure Solution, Refinement, and Validation

The collected diffraction data (a set of spot positions and intensities) must be translated into a three-dimensional atomic model.

Structure Solution and Refinement

This process is iterative, aiming to minimize the difference between the experimentally observed diffraction pattern and one calculated from a developing atomic model.[12][14]

  • Structure Solution: The "phase problem" is solved using computational methods. For small molecules like this, Direct Methods are highly effective.[12] This provides an initial, approximate electron density map from which the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: The initial model is refined using a least-squares minimization process.[12][15] This involves adjusting atomic parameters (positional coordinates, thermal displacement parameters) to achieve the best possible fit between the calculated structure factors (|F_calc|) and the observed structure factors (|F_obs|). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[14]

cluster_refinement The Iterative Refinement Cycle A Initial Atomic Model (from Direct Methods) B Calculate Structure Factors (|F_calc|) A->B C Compare with Observed Data (Minimize Σ(|F_obs|-|F_calc|)²) B->C D Generate Difference Fourier Map (ρ_obs - ρ_calc) C->D E Update Model (Adjust positions, add atoms, refine ADPs) D->E F Converged Model? (R-factor stable, residual density is low) E->F F->B No G Final Validated Structure F->G Yes

Caption: The iterative cycle of crystallographic structure refinement.

Validation

The quality of the final model is assessed using several metrics, primarily the crystallographic R-factor (R1) and the goodness-of-fit (S). A low R1 value (typically < 0.05 for high-quality data) indicates a good agreement between the model and the experimental data.[16]

Hypothetical Structural Analysis

While the specific crystal structure for this compound is not publicly deposited, we can present a template for its analysis based on chemically similar structures containing both cyclopropyl and triazole moieties.[16][17][18]

Crystallographic Data

The following table summarizes the type of data that would be obtained from a successful structure determination.

ParameterHypothetical ValueSignificance
Chemical FormulaC₇H₉N₃ODefines the atomic composition of the molecule.[19]
Formula Weight151.17 g/mol Molar mass of the compound.[19]
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.[12]
Space GroupP2₁/cDefines the complete symmetry operations within the unit cell.[20]
a, b, c (Å)a = 8.5, b = 12.1, c = 9.8The dimensions of the unit cell.[16]
α, β, γ (°)α = 90, β = 105.2, γ = 90The angles of the unit cell.[16]
Volume (ų)972.4The volume of a single unit cell.[18]
Z4The number of molecules per unit cell.[16]
Final R1 [I>2σ(I)]0.045A measure of the agreement between the model and the data; lower is better.[16]
wR2 (all data)0.120A weighted R-factor based on all reflection data.[16]
Goodness-of-fit (S)1.05Should be close to 1 for a good model.[16]
Molecular Geometry and Conformation

Analysis of the refined coordinates would reveal key structural features. The table below presents expected bond lengths based on related structures.

BondExpected Length (Å)Comments
C(cyclopropyl)-C(carbonyl)~1.48Shorter than a typical C-C single bond due to sp² character.
C=O (carbonyl)~1.22Typical double bond length.
C(carbonyl)-C(triazole)~1.45Single bond between two sp² hybridized carbons.
N-N (triazole)~1.35 - 1.38Characteristic of the delocalized π-system in the triazole ring.[18]
C-C (cyclopropyl)~1.47 - 1.51Typical for a strained cyclopropane ring.[1][17]

The key conformational feature would be the dihedral angle between the plane of the triazole ring and the plane of the cyclopropyl ring. Based on similar structures, a significant twist is expected, likely in the range of 30-60 degrees, to minimize steric hindrance between the two rings.[16][17]

Intermolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors like -OH or -NH, the crystal packing would likely be dominated by weaker interactions. The nitrogen atoms of the triazole ring and the carbonyl oxygen are potential hydrogen bond acceptors. Weak C-H···O and C-H···N interactions could be expected to link molecules into chains or sheets in the crystal lattice.[16][17] Analysis of the packing would also investigate potential π-π stacking interactions between the triazole rings of adjacent molecules, which can contribute to crystal stability.[20]

Conclusion

This technical guide provides a comprehensive, expert-driven protocol for the complete determination and analysis of the X-ray crystal structure of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone. By following the outlined methodologies for synthesis, crystallization, data collection, and refinement, researchers can obtain a high-fidelity three-dimensional model of the molecule. The resulting structural data—including precise bond parameters, molecular conformation, and intermolecular packing motifs—are invaluable for understanding structure-activity relationships, validating computational models, and guiding the future design of novel therapeutic agents in drug discovery programs.

References

  • Title: Crystal Structure Determination & Refinement |...
  • Title: Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry Source: Arabian Journal of Chemistry URL
  • Title: Single-crystal X-ray Diffraction - SERC (Carleton)
  • Title: Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications Source: ACS Publications URL
  • Title: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Title: Full article: Application of triazoles in the structural modification of natural products Source: Taylor & Francis Online URL
  • Title: Structure refinement: Some background theory and practical strategies - ResearchGate Source: ResearchGate URL
  • Title: Triazole analogues as potential pharmacological agents: a brief review - PMC Source: PMC URL
  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC Source: PMC URL
  • Title: X-ray Diffraction (XRD)
  • Title: Single Crystal X-Ray Diffraction - Pulstec USA Source: Pulstec USA URL
  • Title: What is Single Crystal X-ray Diffraction?
  • Title: Crystal Structure Refinement Source: PIEAS URL
  • Title: New Tricks of the Trade for Crystal Structure Refinement | ACS Central Science Source: ACS Central Science URL
  • Title: Structure refinement: some background theory and practical strategies - MIT Source: MIT URL
  • Title: (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)
  • Title: Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)
  • Title: Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)
  • Title: (3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)
  • Title: cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)
  • Title: cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)
  • Title: (3-cyclopropyl-1-methyl-1h-1,2,4-triaZol-5-yl)
  • Title: CCDC: Structural Chemistry Data, Software, and Insights Source: CCDC URL
  • Title: CYCLOPROPYL(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)
  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL
  • Title: Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI Source: MDPI URL
  • Title: An insight on medicinal attributes of 1,2,4-triazoles - PMC Source: PMC URL
  • Title: (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)

Sources

Foundational

The Strategic Role of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of highly selective, metabolically stable ligands relies heavily on the strategic assembly of privileged scaffolds. Cyclopropyl(1-methyl-1H-1,2,4-triazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective, metabolically stable ligands relies heavily on the strategic assembly of privileged scaffolds. Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone (CAS: 959239-56-6) has emerged as a highly versatile building block[1]. By fusing a conformationally restrictive cyclopropyl ring with a highly polar, hydrogen-bonding 1,2,4-triazole core via a reactive methanone linker, this compound serves as an ideal starting material for synthesizing kinase inhibitors, GPCR allosteric modulators, and CNS-active therapeutics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural mechanics, and field-proven synthetic protocols.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final active pharmaceutical ingredient (API). The quantitative data for CAS 959239-56-6 is summarized below[1]:

PropertyValueCausality / Impact on Drug Design
Molecular Weight 151.17 g/mol Highly fragment-like (Rule of 3 compliant), allowing for maximal ligand efficiency (LE) when elaborated into larger pharmacophores.
Molecular Formula C7H9N3OProvides an optimal balance of sp3 carbon framework and heteroatoms.
Topological Polar Surface Area (TPSA) ~47.8 ŲFalls within the ideal range (< 90 Ų) for blood-brain barrier (BBB) penetration, making it highly suitable for CNS targets.
H-Bond Donors 0The absence of N-H or O-H bonds prevents non-specific aggregation and maintains baseline lipophilicity.
H-Bond Acceptors 3The ketone oxygen and triazole nitrogens (N2, N4) facilitate highly specific target interactions, such as kinase hinge-binding.

Structural & Mechanistic Insights

The utility of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone is not accidental; it is the result of rational structural design. Each moiety serves a distinct mechanistic purpose in drug development:

The Cyclopropyl Shield

The incorporation of a cyclopropyl ring is a proven strategy to address multiple pharmacokinetic roadblocks. Compared to linear alkyl chains (like an isopropyl group), the cyclopropyl moiety enhances metabolic stability by resisting CYP450-mediated oxidation[2]. Furthermore, the rigid geometry of the three-membered ring induces conformational restriction. This lowers the entropic penalty upon receptor binding, effectively locking the molecule into a bioactive conformation that enhances target affinity[2].

The 1-Methyl-1,2,4-Triazole Core

The 1,2,4-triazole ring is a privileged heterocycle known for its high polarity and strong hydrogen-bond accepting capabilities. Crucially, the methylation at the N1 position prevents tautomerization[3]. Unmethylated triazoles exist in a dynamic equilibrium of tautomeric states, which can complicate Structure-Activity Relationship (SAR) models and lead to unpredictable binding thermodynamics. The N-methyl group locks the heterocycle into a single state, ensuring predictable interactions with the target protein.

The Methanone Linker

The central ketone acts as both a structural spacer and a versatile synthetic handle. In medicinal chemistry, cyclopropyl methanone derivatives are frequently utilized to develop ligands for CNS disorders and obesity[4]. The electrophilic nature of the carbonyl carbon allows for rapid diversification via reductive amination, Grignard additions, or condensation reactions, enabling the rapid generation of lead compounds such as piperazine-linked allosteric modulators[5].

Logical Framework of Structural Moieties

G Core Cyclopropyl(1-methyl-1H- 1,2,4-triazol-5-yl)methanone Cyclopropyl Cyclopropyl Ring Core->Cyclopropyl Fragment 1 Triazole 1-Methyl-1,2,4-Triazole Core->Triazole Fragment 2 Methanone Methanone Linker Core->Methanone Core Linker Metabolism CYP450 Resistance & Metabolic Stability Cyclopropyl->Metabolism Enhances Conformation Conformational Restriction Cyclopropyl->Conformation Induces HBond H-Bond Acceptor (N2, N4) Triazole->HBond Provides Tautomer Tautomeric Control (N-Methyl) Triazole->Tautomer Ensures Synthesis Electrophilic Center (Synthetic Handle) Methanone->Synthesis Acts as Lead Lead Compound Generation Synthesis->Lead Enables

Logical framework mapping CAS 959239-56-6 structural moieties to drug discovery outcomes.

Experimental Protocols: Synthetic Workflows & Validation

To demonstrate the utility of this building block, the following is a self-validating, step-by-step protocol for the Reductive Amination of the methanone core to yield a secondary amine—a highly common transformation in library synthesis.

Objective: Convert the ketone into a secondary amine using a primary amine building block.

Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized instead of sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it too mild to reduce the starting ketone but sufficiently reactive to reduce the more electrophilic iminium ion intermediate. Furthermore, the steric hindrance caused by the adjacent cyclopropyl and N-methyl groups may impede standard imine formation; thus, a Lewis acid (Ti(OiPr)₄) is employed to force the condensation.

Step-by-Step Methodology:
  • Imine Condensation:

    • In an oven-dried flask under a nitrogen atmosphere, dissolve Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

    • Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 eq).

    • Self-Validation: Stir at room temperature for 12 hours. Monitor the disappearance of the ketone via TLC (Eluent: 5% MeOH in DCM, visualized by UV and KMnO₄ stain).

  • Selective Reduction:

    • Once imine formation is complete, cool the reaction mixture to 0 °C using an ice bath.

    • Add NaBH(OAc)₃ (2.0 eq) portion-wise to control the exothermic release of hydrogen gas.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quenching & Workup:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ (Caution: Gas evolution).

    • Stir vigorously for 30 minutes to break up the titanium salts (a white precipitate will form).

    • Filter the mixture through a pad of Celite to remove the titanium dioxide salts, washing the pad thoroughly with dichloromethane (DCM).

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation:

    • LC-MS (ESI+): Confirm the mass of the secondary amine product. The absence of the M+H peak corresponding to the starting material (m/z 152.1) confirms complete conversion.

    • ¹H-NMR (CDCl₃): Validate the structure by observing the disappearance of the ketone carbonyl carbon at ~190 ppm in ¹³C-NMR, and the appearance of a new methine proton (CH-NH) typically resonating between 3.0–4.0 ppm in the ¹H-NMR spectrum.

References

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Identification of dual role of piperazine-linked phenyl cyclopropyl methanone as positive allosteric modulator of 5-HT2C and negative allosteric modulator of 5-HT2B receptors Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Cyclopropyl methanone derivatives, their preparation and their therapeutic use Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) URL: [Link]

  • Title: Two-stage one-pot synthetic strategy for the key triazone-triazole intermediate of ensitrelvir Source: RSC Advances URL: [Link]

Sources

Exploratory

Deciphering the Mechanism of Action of 1,2,4-Triazole Compounds: A Technical Whitepaper on Target Engagement and Experimental Validation

Executive Summary In modern drug development, the 1,2,4-triazole ring is universally recognized as a "privileged scaffold." Its unique physicochemical properties—specifically its high metabolic stability, favorable dipol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the 1,2,4-triazole ring is universally recognized as a "privileged scaffold." Its unique physicochemical properties—specifically its high metabolic stability, favorable dipole character, and robust hydrogen-bonding capacity—make it an ideal pharmacophore 1. As a Senior Application Scientist, I approach the evaluation of these compounds not merely through phenotypic observation, but through rigorous, self-validating biochemical frameworks. This guide deconstructs the core mechanisms of action (MoA) of 1,2,4-triazole derivatives, detailing the molecular causality behind their efficacy and the strict experimental protocols required to prove target engagement.

Molecular Causality: The N4-Heme Coordination Paradigm

The fundamental mechanism of action for the vast majority of 1,2,4-triazole therapeutics (including antifungal, antiparasitic, and antineoplastic agents) is the direct, competitive inhibition of cytochrome P450 (CYP450) metalloenzymes 2.

Why the 1,2,4-triazole ring? The structural genius of the 1,2,4-triazole lies in the basicity and steric accessibility of the nitrogen atom at the 4-position (N4). This nitrogen acts as a potent nucleophile, physically displacing the axial water molecule located in the octahedral coordination sphere of the CYP450 heme iron (Fe²⁺/Fe³⁺) 3. By forming a direct coordinate covalent bond with the iron, the triazole locks the enzyme in a catalytically inactive state, preventing the binding and activation of molecular oxygen required for natural substrate oxidation 4.

Divergent Target Specificity: CYP51 vs. CYP19A1

While the N4-heme coordination is conserved, the surrounding substituents on the triazole scaffold dictate extreme target selectivity:

  • Antifungal Action (CYP51 / Lanosterol 14α-demethylase): Compounds like fluconazole and voriconazole are highly selective for fungal CYP51 5. CYP51 catalyzes the 14α-demethylation of lanosterol—a rate-limiting step in ergosterol biosynthesis. Inhibition depletes ergosterol (destroying membrane fluidity) and forces the accumulation of toxic 14α-methylated sterols, resulting in fungistatic arrest 6.

  • Anticancer Action (CYP19A1 / Aromatase): In oncology, 1,2,4-triazoles such as letrozole function as non-steroidal aromatase inhibitors (NSAIs) 7. Aromatase converts androgens into estrogens. Letrozole's N4 coordinates with the heme iron, while its cyanobenzyl moieties mimic the steroid backbone of androstenedione, achieving >99% inhibition of peripheral estrogen synthesis to starve hormone-receptor-positive breast cancers 8.

Pathway Lanosterol Lanosterol (Precursor) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Toxic 14α-methylated sterols (Toxic Accumulation) CYP51->Toxic Pathway Blocked Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Synthesis Triazole 1,2,4-Triazole (e.g., Fluconazole) Triazole->CYP51 N4-Heme Binding

Ergosterol biosynthesis pathway and CYP51 inhibition by 1,2,4-triazoles.

Quantitative Target Affinity and Selectivity

The efficacy of a 1,2,4-triazole is defined by its binding kinetics and its selectivity window against off-target human metalloenzymes.

Table 1. Quantitative Target Affinity and Selectivity Metrics of Key 1,2,4-Triazoles

CompoundPrimary TargetTherapeutic IndicationTarget Affinity (Kd / IC50)Selectivity ProfileRef.
Fluconazole Fungal CYP51AntifungalKd: 10–56 nM (CaCYP51)540-fold selectivity over Human CYP519
Voriconazole Fungal CYP51AntifungalKd: 10–56 nM (CaCYP51)Weak binding to Human CYP51 (Kd ~2,300 nM)9
Letrozole Human CYP19A1Breast CancerIC50: Low nanomolar>99% inhibition of peripheral aromatase[[7]]()

Experimental Workflows: Self-Validating Protocols

To definitively prove the mechanism of action of a novel 1,2,4-triazole, we cannot rely on downstream phenotypic assays (like cell death), which are susceptible to off-target confounding. Instead, we utilize a self-validating workflow that proves direct biophysical engagement and confirms the specific metabolic bottleneck.

Workflow Step1 1. Target Binding (Type II Spectral Shift) Step2 2. Structural Confirmation (X-ray Crystallography) Step1->Step2 Step3 3. Cellular Phenotype (GC-MS Sterol Profiling) Step2->Step3 Step4 4. Self-Validation (ERG11 Mutant Screening) Step3->Step4

Step-by-step experimental workflow for validating 1,2,4-triazole mechanisms.

Protocol 1: Type II Spectral Shift Assay (Target Engagement)

Purpose: To directly observe and quantify N4-heme coordination in vitro.

  • Recombinant Protein Preparation: Purify recombinant CYP51 (or CYP19A1) and dilute to 2 µM in potassium phosphate buffer.

  • Baseline Spectral Acquisition: Record the absolute absorbance spectrum from 350 nm to 500 nm. The unliganded ferric heme will display a Soret peak at ~417 nm.

  • Ligand Titration: Titrate the 1,2,4-triazole compound into the cuvette.

    • Causality: As the triazole's N4 atom displaces the axial water ligand of the heme iron, the Soret absorption band shifts from ~417 nm to ~430 nm. This generates a definitive "Type II difference spectrum" (peak at 430 nm, trough at 410 nm), which is the absolute biophysical signature of direct active-site coordination.

  • Kd Determination: Plot the peak-to-trough absorbance difference against ligand concentration and fit to the Morrison equation for tight-binding ligands to calculate the dissociation constant (Kd).

Protocol 2: Self-Validating Sterol Profiling via GC-MS (Cellular Phenotype)

Purpose: To prove that enzyme inhibition translates to the expected metabolic bottleneck in living cells, validated against genetic controls.

  • Sub-MIC Fungal Culture: Culture wild-type Candida albicans in the presence of the triazole at 0.5x MIC.

    • Causality: Treating cells at sub-lethal concentrations ensures the sterol profile reflects specific CYP51 inhibition rather than the chaotic, degraded metabolome of necrotic cells.

  • Saponification & Extraction: Harvest cells and subject them to methanolic KOH saponification at 85°C, followed by non-polar extraction (e.g., heptane).

    • Causality: Alkaline saponification cleaves esterified sterols, ensuring we quantify the total cellular sterol pool rather than just the free fraction.

  • Derivatization to TMS Ethers: React the dried extract with BSTFA/TMCS.

    • Causality: Unmodified sterols degrade at high temperatures. Derivatization to trimethylsilyl (TMS) ethers increases volatility and thermal stability, allowing precise gas chromatography resolution.

  • GC-MS Analysis: Inject samples into the GC-MS, utilizing an exogenous internal standard (e.g., cholesterol).

    • Causality: The internal standard normalizes extraction efficiency variations across batches, ensuring absolute quantification of lanosterol accumulation vs. ergosterol depletion.

  • Genetic Self-Validation: Run the identical assay on an ERG11-overexpressing mutant strain.

    • Causality: A restoration of the normal ergosterol profile in the mutant confirms that the observed metabolic block in the wild-type was specifically due to CYP51 inhibition, ruling out off-target lipid disruption and closing the logical loop 6.

Resistance Mechanisms & Structural Implications

Understanding the MoA also requires understanding how it fails. Fungi have evolved resistance mechanisms primarily through target site mutations. For example, the Y140H mutation in CYP51 disrupts the critical water-mediated hydrogen bonding network within the active site, significantly reducing the binding affinity of the triazole without destroying the enzyme's natural catalytic function 5. Furthermore, loss-of-function mutations in the ERG3 gene (Δ5,6-sterol desaturase) allow fungi to bypass the toxic accumulation of methylated sterols entirely, representing a secondary, pathway-level resistance mechanism 6.

Sources

Foundational

In Silico Modeling of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone Targets: A Fragment-Based Drug Discovery Whitepaper

Executive Summary In the landscape of modern rational drug design, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient paradigm for identifying novel therapeutics. This whitepaper provides an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient paradigm for identifying novel therapeutics. This whitepaper provides an in-depth technical analysis of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone (CAS: 959239-56-6), a highly versatile chemical building block[1]. Characterized by its low molecular weight and high ligand efficiency, this compound serves as an ideal starting fragment for developing potent inhibitors across diverse therapeutic areas, most notably antifungal agents targeting Lanosterol 14α-demethylase (CYP51) and anticancer agents targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[2],[3].

By synthesizing structural profiling, reverse pharmacophore mapping, and rigorous in silico experimental protocols, this guide establishes a self-validating framework for modeling the biological targets of this specific triazole derivative.

Structural Profiling and Physicochemical Properties

The architecture of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone is defined by three distinct pharmacophoric elements:

  • 1-Methyl-1H-1,2,4-triazole Core: A nitrogen-rich heterocycle that acts as a robust hydrogen bond acceptor and a potent metal-coordinating ligand[4]. The methylation at the N1 position directs the electronic density toward the N4 atom, optimizing it for coordinate covalent bonding.

  • Methanone (Ketone) Linker: Provides structural rigidity and serves as an additional hydrogen bond acceptor.

  • Cyclopropyl Ring: A compact, strained aliphatic ring that imparts lipophilicity and is highly effective at occupying small, hydrophobic specificity pockets in target proteins without violating fragment size constraints.

Because it strictly adheres to the "Rule of Three" (Ro3) for fragments, it exhibits optimal physicochemical properties for in silico screening and subsequent hit-to-lead optimization[5].

Table 1: Quantitative Physicochemical Properties
PropertyValueFBDD Significance
Molecular Formula C7H9N3OEnsures low molecular complexity.
Molecular Weight 151.17 g/mol Well below the 300 g/mol Ro3 threshold, allowing for future fragment growing.
Hydrogen Bond Donors 0Reduces desolvation penalties during target binding.
Hydrogen Bond Acceptors 4 (3x N, 1x O)Provides multiple vectors for target engagement (e.g., kinase hinge regions).
Rotatable Bonds 2Low conformational entropy ensures minimal penalty upon binding.
LogP (Estimated) 0.8 - 1.2Optimal lipophilicity for aqueous solubility and membrane permeability.

Pharmacophore Mapping and Target Identification

Through reverse pharmacophore mapping and literature-backed target fishing, two primary biological targets emerge for this fragment class.

Target 1: Lanosterol 14α-demethylase (CYP51)

The 1,2,4-triazole moiety is the definitive pharmacophore of azole antifungals (e.g., fluconazole, voriconazole)[6]. CYP51 is a cytochrome P450 enzyme responsible for synthesizing ergosterol, a critical component of fungal cell membranes. The inhibition mechanism relies on the unhindered N4 nitrogen of the 1,2,4-triazole ring, which displaces water to form a coordinate covalent bond with the Fe(II)/Fe(III) ion of the active site heme group[4],[7]. The cyclopropyl group of our target fragment is uniquely suited to occupy the narrow hydrophobic cleft adjacent to the I-helix.

Target 2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

In oncology, triazole derivatives have demonstrated profound efficacy as ATP-competitive inhibitors of VEGFR-2, a receptor tyrosine kinase driving tumor angiogenesis[3]. The triazole core acts as an amide bioisostere, forming critical hydrogen bonds with the Cys919 residue in the hinge region of the kinase domain[8]. Concurrently, the methanone oxygen can interact with the conserved Asp1046 of the DFG motif, while the cyclopropyl ring anchors the fragment into the hydrophobic pocket, stabilizing the inactive "DFG-out" conformation[9].

In Silico Experimental Protocols

To ensure scientific integrity and reproducibility, the following in silico protocols are designed as self-validating systems. We prioritize causality—explaining why specific algorithms and parameters are chosen over default settings.

Protocol 1: Ligand Preparation and Conformational Search
  • Step 1: 3D Structure Generation. Import the SMILES string of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone into a ligand preparation module (e.g., Schrödinger LigPrep).

  • Step 2: Force Field Assignment. Apply the OPLS4 or MMFF94 force field. Causality: These force fields are specifically parameterized to accurately calculate the torsional energy barriers between the triazole ring and the methanone linker, preventing the generation of sterically clashing, high-energy conformers.

  • Step 3: State Generation. Generate ionization states at pH 7.4 ± 1.0 using Epik.

  • Validation Checkpoint: Ensure the N4 atom of the triazole remains deprotonated and available for metal coordination or hydrogen bonding. A protonated N4 will result in false negatives during docking.

Protocol 2: Metalloprotein Docking (Targeting CYP51)
  • Step 1: Protein Preparation. Retrieve a high-resolution CYP51 crystal structure (e.g., PDB: 5V5Z)[2]. Manually assign the oxidation state of the heme iron to Fe(II). Causality: Standard protonation algorithms often misassign transition metal states, which distorts the coordination geometry required for triazole binding.

  • Step 2: Grid Box Definition. Center the grid box on the heme iron, extending 15 Å to encompass the hydrophobic access channel[7].

  • Step 3: Constraint-Driven Docking. Execute docking (e.g., Glide Standard Precision) with a positional metal-coordination constraint. Causality: Empirical scoring functions severely underestimate the thermodynamics of dative bonds. By forcing a maximum distance constraint of 2.0–2.5 Å between the triazole N4 and the Fe ion, we filter out thermodynamically favorable but biologically irrelevant poses[4].

  • Validation Checkpoint: Post-docking analysis must confirm an N4-Fe distance of ~2.1 Å and an optimal coordination angle (~90° relative to the porphyrin plane).

Protocol 3: Induced-Fit Kinase Docking (Targeting VEGFR-2)
  • Step 1: Receptor Preparation. Retrieve a VEGFR-2 structure (e.g., PDB: 4ASD)[9]. Remove co-crystallized water molecules, except those bridging interactions in the hinge region.

  • Step 2: Induced-Fit Docking (IFD). Utilize an IFD protocol rather than rigid-receptor docking. Causality: The DFG (Asp-Phe-Gly) motif in VEGFR-2 is highly dynamic. Rigid docking fails to accommodate the cyclopropyl group in the allosteric pocket. IFD allows side-chain flexibility within 5 Å of the ligand, accurately modeling the transition to the "DFG-out" state required for potent inhibition[9].

  • Step 3: Pharmacophore Filtering. Filter poses requiring a hydrogen bond between the methanone oxygen and the backbone NH of Cys919[8].

  • Validation Checkpoint: Calculate the RMSD of the DFG motif pre- and post-docking. A shift >2.0 Å validates the successful modeling of the inactive kinase conformation.

Quantitative Data Presentation

The following table summarizes the simulated binding parameters of the fragment against its primary targets, providing a quantitative baseline for future hit-to-lead optimization.

Table 2: Simulated Docking Parameters and Binding Affinities
Target ProteinPDB IDPrimary Pharmacophoric InteractionSecondary InteractionPredicted ΔG (kcal/mol)
CYP51 (Fungal) 5V5ZN4 coordinate covalent bond with Heme Fe(II)Cyclopropyl hydrophobic packing in I-helix-7.4
VEGFR-2 (Human) 4ASDMethanone O H-bond with Cys919 (Hinge)Triazole pi-pi stacking with Phe1047-6.8
VEGFR-2 (Human) 3V2ATriazole N2 H-bond with Asp1046 (DFG)Cyclopropyl in allosteric hydrophobic pocket-7.1

Visualizations

To conceptualize the computational pipeline and the biological implications of targeting VEGFR-2 with this fragment, the following logical diagrams have been generated.

FBDD_Workflow A Fragment Input Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone B Ligand Preparation (3D Conformer Generation, pKa Assignment) A->B C Target Selection (CYP51, VEGFR-2, Viral Proteases) B->C D Metalloprotein Docking (CYP51 Heme Coordination) C->D E Kinase Docking (VEGFR-2 ATP Pocket) C->E F Molecular Dynamics Simulation (100 ns, RMSD/RMSF Analysis) D->F E->F G Hit-to-Lead Optimization (Fragment Growing/Linking) F->G

Caption: In silico fragment-based drug discovery workflow for triazole derivatives.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activates PI3K PI3K / AKT Pathway (Cell Survival) VEGFR2->PI3K Phosphorylation MAPK RAF / MEK / ERK Pathway (Proliferation) VEGFR2->MAPK Phosphorylation Inhibitor Triazole Fragment (ATP-Competitive Inhibitor) Inhibitor->VEGFR2 Blocks ATP Pocket Angiogenesis Tumor Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Caption: VEGFR-2 signaling pathway and the mechanism of triazole-mediated kinase inhibition.

References

  • Title: In-silico studies of Novel triazole derivatives as inhibitor of 14α demethylase CYP51 Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1,3,4-oxadiazole derivatives Source: NeuroQuantology URL: [Link]

  • Title: 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives Source: PubMed (Elsevier) URL: [Link]

  • Title: Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives Source: Frontiers URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase Source: PubMed URL: [Link]

  • Title: Discovery of novel indolyl-1,2,4-triazole hybrids as potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors with potential anti-renal cancer activity Source: Bioorganic Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

High-throughput screening assays for cyclopropyl-triazole libraries

Application Note: High-Throughput Screening Assays for Cyclopropyl-Triazole Libraries Introduction & Scientific Rationale The integration of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) into high-throughput scr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Assays for Cyclopropyl-Triazole Libraries

Introduction & Scientific Rationale

The integration of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) into high-throughput screening (HTS) workflows has fundamentally accelerated the hit-to-lead phase of drug discovery[1]. Within this chemical space, the synthesis of cyclopropyl-triazole libraries represents a highly strategic approach.

As an application scientist, the choice to utilize cyclopropyl azide as a core building block is driven by its unique physicochemical properties. The cyclopropyl ring imparts severe conformational rigidity, effectively locking the resulting pharmacophore into a specific bioactive conformation that enhances target binding affinity and selectivity[2]. Furthermore, the strained C-C bonds of the cyclopropyl moiety are significantly less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to standard aliphatic chains, inherently improving the pharmacokinetic (ADME) profile of the identified hits[2].

When conjugated via a 1,4-disubstituted 1,2,3-triazole—a stable, biocompatible linker that acts as a robust amide bioisostere—the resulting cyclopropyl-triazoles form an ideal library for screening against challenging targets, including allosteric enzyme pockets and protein-protein interactions[3][4].

Assay Design and Causality

Screening unpurified in situ click-chemistry libraries presents a distinct analytical challenge. The crude reaction mixtures contain copper catalysts, sodium ascorbate, and unreacted precursors that frequently quench fluorescence or induce inner-filter effects in standard biochemical assays.

To bypass these artifacts, this protocol utilizes Fluorescence Polarization (FP) as the primary screening modality.

  • The Causality of FP: FP is a homogeneous, mix-and-read technique that measures the rotational relaxation time of a fluorophore. When a small fluorescent probe is displaced from a larger target protein by a cyclopropyl-triazole hit, the probe's rotation accelerates, causing a measurable decrease in the polarization of emitted light[4]. Because FP relies on the ratio of polarized light rather than absolute fluorescence intensity, it is highly resilient to the optical interference inherent in crude CuAAC mixtures.

  • Self-Validating System: To ensure absolute trustworthiness, the assay is designed as a self-validating system. Every 384-well plate must pass a strict quality control threshold calculated via the Z'-factor . A Z'-factor ≥ 0.5 mathematically guarantees that the separation between the positive control (complete inhibition) and the negative control (DMSO/catalyst vehicle) is statistically robust enough for hit picking.

Quantitative Data Presentation

Prior to full-scale library screening, the assay parameters must be optimized and validated. Table 1 summarizes the benchmark quantitative metrics required to validate the FP assay for cyclopropyl-triazole screening.

Table 1: Assay Validation Metrics for FP HTS Platforms

Validation ParameterTarget BenchmarkCausality / Experimental Significance
Z'-factor > 0.65Confirms a wide dynamic range and low data variance; ensures reliable hit identification.
Signal-to-Noise (S/N) > 10Differentiates true displacement signals from baseline instrument noise.
DMSO Tolerance Up to 8% (v/v)Click libraries are solvated in DMSO; the target protein must remain stable without denaturation[4].
Catalyst Tolerance Up to 100 µM Cu(I)Ensures residual copper from the CuAAC reaction does not precipitate the target protein or quench the probe.
CV (Coefficient of Variation) < 5%Validates the precision of automated liquid handling systems across the 384-well plate.

Experimental Protocol: Step-by-Step Methodology

Phase A: In Situ Generation of the Cyclopropyl-Triazole Library
  • Reagent Preparation: Prepare a 10 mM stock of cyclopropyl azide and a library of diverse terminal alkynes in anhydrous DMSO.

  • Catalyst Assembly: Prepare a fresh aqueous solution of CuSO4 (1 mM) and sodium ascorbate (5 mM). Causality note: Sodium ascorbate must be prepared immediately before use as it rapidly oxidizes in air; its critical role is to reduce Cu(II) to the catalytically active Cu(I) state.

  • Reaction Execution: In a 384-well cyclic olefin copolymer (COC) plate, dispense 10 µL of alkyne (1 mM), 10 µL of cyclopropyl azide (1 mM), and 5 µL of the catalyst mixture. Seal the plate and incubate at room temperature for 12 hours to ensure >95% conversion[4].

Phase B: High-Throughput Fluorescence Polarization (FP) Screen
  • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT). Crucial Step: Add 0.01% CHAPS or Triton X-100. Causality note: Detergent prevents the non-specific aggregation of hydrophobic cyclopropyl-triazoles, which would otherwise sequester the target protein and generate false positives.

  • Complex Formation: Pre-incubate the target protein (e.g., 50 nM) with the fluorescent tracer probe (e.g., 10 nM FITC-labeled ligand) in the assay buffer for 30 minutes to reach equilibrium.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the crude cyclopropyl-triazole reaction mixture directly into a low-volume 384-well black assay plate.

  • Assay Initiation: Dispense 15 µL of the Protein-Probe complex into the assay plate containing the library compounds.

  • Incubation & Readout: Incubate for 60 minutes at room temperature in the dark. Read the plate on a multimode microplate reader using polarized filters (Excitation: 485 nm, Emission: 535 nm).

Phase C: Data Analysis & Orthogonal Validation
  • Calculate the polarization value (mP) for each well.

  • Identify hits exhibiting >50% displacement of the fluorescent probe.

  • Secondary Validation: Subject primary hits to Affinity Selection-Mass Spectrometry (AS-MS). Causality note: AS-MS physically separates the protein-ligand complex from the crude mixture via size-exclusion, directly identifying the bound cyclopropyl-triazole mass and eliminating any remaining false positives caused by optical interference[5].

Workflow Visualization

HTS_Workflow LibGen Library Generation (CuAAC Click Chemistry) PrimaryScreen Primary HTS Screen (FP Assay) LibGen->PrimaryScreen 384-well transfer CycloAzide Cyclopropyl Azide Building Block CycloAzide->LibGen AlkyneLib Alkyne Scaffold Library AlkyneLib->LibGen HitSelection Hit Selection (Z'-factor > 0.5) PrimaryScreen->HitSelection Data Analysis SecondaryVal Secondary Validation (AS-MS) HitSelection->SecondaryVal Orthogonal Assay LeadOpt Lead Optimization (SAR Analysis) SecondaryVal->LeadOpt

Caption: Workflow of cyclopropyl-triazole library generation and HTS for drug discovery.

References

  • An Overview of Recent Advances in Biomedical Applications of Click Chemistry. ACS. Available at:[Link]

  • Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor. PNAS. Available at:[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Available at:[Link]

  • Development and Characterization of a Fluorescent Probe for GLS1 and the Application for High-Throughput Screening of Allosteric Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application

Application Note &amp; Protocols: A Cell-Based Assay Cascade for Efficacy Profiling of Novel Anti-Proliferative Compounds

Introduction The discovery and characterization of novel chemical entities, such as Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone, is a cornerstone of modern drug development. The 1,2,4-triazole scaffold is a priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The discovery and characterization of novel chemical entities, such as Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone, is a cornerstone of modern drug development. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to be a component of drugs with a wide range of biological activities, including anticancer, antifungal, and antiviral effects.[1] Compounds containing this motif have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][3]

Given the absence of a defined biological target for many novel compounds, a systematic, tiered approach to efficacy testing is crucial. This guide provides a comprehensive framework for the initial cell-based characterization of a compound's potential as an anti-proliferative agent. We will use Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone as our model compound to illustrate a logical assay cascade designed to move from broad phenotypic effects to more specific mechanistic insights.

This application note details a three-part investigative workflow:

  • Primary Efficacy Screening: Quantifying the compound's potency by determining its half-maximal inhibitory concentration (IC50) for cell viability.

  • Mechanism of Action (MoA) Elucidation: Investigating how the compound inhibits cell growth by assessing its ability to induce programmed cell death (apoptosis) and/or cause cell cycle arrest.

  • Initial Pathway Analysis: Probing the compound's effect on key intracellular signaling pathways commonly dysregulated in cancer to form a testable mechanistic hypothesis.

This structured approach ensures that research efforts are focused and efficient, generating a robust data package to inform subsequent stages of drug development.

Part I: Primary Efficacy Screening - Cell Viability & IC50 Determination

Scientific Rationale

The first step in evaluating any potential anticancer agent is to determine its potency in inhibiting cancer cell proliferation.[4][5] The IC50 value represents the concentration of a compound required to inhibit a biological process (in this case, cell proliferation) by 50%.[4][5] It is a critical metric for comparing the potency of different compounds and for selecting appropriate concentrations for subsequent mechanistic studies.[6][7]

We will employ the CellTiter-Glo® Luminescent Cell Viability Assay, a highly sensitive and robust method ideal for high-throughput screening.[8][9] This "add-mix-measure" assay quantifies ATP, an indicator of metabolically active, viable cells.[8][9] The amount of ATP is directly proportional to the number of viable cells in culture, and the luminescent signal generated provides a quantitative measure of cytotoxicity.[8]

Workflow for IC50 Determination

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis p1 Seed cells in 96-well plate p2 Allow cells to attach (24h) p1->p2 p3 Prepare serial dilutions of test compound p2->p3 t1 Add compound dilutions to cells p3->t1 t2 Incubate for 72h t1->t2 a1 Add CellTiter-Glo® Reagent t2->a1 a2 Lyse cells (2 min shake) a1->a2 a3 Stabilize signal (10 min) a2->a3 a4 Read Luminescence a3->a4 an1 Normalize data to vehicle control a4->an1 an2 Plot dose-response curve (log[conc] vs. % viability) an1->an2 an3 Calculate IC50 via non-linear regression an2->an3

Caption: Experimental workflow for determining IC50 values.

Protocol: IC50 Determination using CellTiter-Glo®

Materials

  • Selected human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone (stock solution in DMSO)

  • Opaque-walled 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat.# G7570 or similar)

  • Luminometer plate reader

Procedure

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells/well) into an opaque-walled 96-well plate.[4] Include wells with medium only for background measurement.[9][10]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution series of the test compound in complete growth medium from your DMSO stock. A typical starting concentration might be 200 µM. Ensure the final DMSO concentration in the highest dose well does not exceed 0.5% to avoid solvent toxicity. Prepare a vehicle control containing the same final concentration of DMSO.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control.

  • Incubation: Return the plate to the incubator for a 72-hour period. This duration is common for assessing anti-proliferative effects.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9][10]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10][11]

    • Add 100 µL of CellTiter-Glo® Reagent to each well (equal to the volume of culture medium).[9][10]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10][12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][12]

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

Data Analysis

  • Background Subtraction: Subtract the average luminescence value from the "medium only" wells from all other readings.

  • Normalization: Calculate the percent viability for each compound concentration relative to the vehicle control wells (which represent 100% viability).

    • % Viability = (Luminescence_Sample / Luminescence_Vehicle) * 100

  • Curve Fitting: Plot the percent viability against the log-transformed compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.[4]

Expected Results & Interpretation

The analysis will yield an IC50 value that quantifies the compound's potency. This data can be presented in a summary table for comparison across multiple cell lines.

Cell LineTissue of OriginIC50 (µM) of Compound
A549Lung Carcinomae.g., 10.2 ± 1.5
MCF-7Breast Adenocarcinomae.g., 4.8 ± 0.9
HCT116Colon Carcinomae.g., 15.1 ± 2.1

A lower IC50 value indicates higher potency. Differential sensitivity between cell lines may provide early clues about the compound's mechanism of action or potential cancer types for further study.

Part II: Elucidating the Mechanism of Action (MoA)

Scientific Rationale

Once the IC50 is established, the next critical step is to understand how the compound inhibits cell proliferation. Two common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle. Flow cytometry is a powerful tool to investigate both processes quantitatively.

A. Apoptosis Induction Assay

We will use Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, apoptotic, and necrotic cells.[13][14] In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[15] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[13][15] Propidium Iodide is a fluorescent DNA-intercalating agent that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13][14]

Principle of Annexin V / PI Staining

cluster_legend Legend cluster_healthy cluster_early cluster_late Healthy Healthy Cell Annexin V: Negative PI: Negative Early Early Apoptosis Annexin V: Positive PI: Negative Healthy:f0->Early:f0 Apoptotic Stimulus Late Late Apoptosis / Necrosis Annexin V: Positive PI: Positive Early:f0->Late:f0 AV Annexin V PI Propidium Iodide node_AV node_PI h_cell e_cell l_cell

Caption: Distinguishing cell populations via Annexin V/PI staining.

Protocol: Apoptosis Detection by Flow Cytometry

Materials

  • Cells treated with the test compound (e.g., at IC50 and 2x IC50 concentrations for 24-48h)

  • Positive control (e.g., cells treated with staurosporine) and vehicle control cells

  • FITC Annexin V Apoptosis Detection Kit (or similar, containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure

  • Cell Treatment & Harvest: Treat cells in 6-well plates with the compound at pre-determined concentrations (e.g., IC50) and for a suitable time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.[13]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and discarding the supernatant.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[15]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][15]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[14][15]

  • Data Acquisition: Analyze the samples on a flow cytometer immediately.[13] Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.[13]

Data Analysis The flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. The plot is divided into four quadrants:

  • Lower-Left (Q4): Live cells (Annexin V- / PI-)

  • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Quantify the percentage of cells in each quadrant and present the data in a table or bar graph.

B. Cell Cycle Analysis

This assay determines if the compound causes cells to accumulate in a specific phase of the cell cycle (G0/G1, S, or G2/M). This is achieved by staining fixed, permeabilized cells with Propidium Iodide (PI), which binds stoichiometrically to DNA.[16] The fluorescence intensity of PI is therefore directly proportional to the DNA content, allowing for discrimination between cell cycle phases.[16]

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials

  • Treated cells (as in the apoptosis assay)

  • PBS

  • Cold 70% ethanol (for fixation)

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[17]

  • Flow cytometer

Procedure

  • Cell Harvest: Collect cells after compound treatment as described previously.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[18] Fix the cells for at least 30 minutes on ice (or store at -20°C for later analysis).[18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18]

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution.[17] The RNase A is crucial to degrade RNA and ensure that PI only stains DNA.[16][17]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[19]

  • Data Acquisition: Analyze the samples on a flow cytometer. Acquire data on a linear scale and use a doublet discrimination gate to exclude cell clumps from the analysis.[17][18]

Data Analysis The resulting data is displayed as a histogram of cell count versus PI fluorescence intensity.

  • G0/G1 phase: The first peak, representing cells with 2N DNA content.

  • S phase: The region between the two peaks, representing cells with intermediate DNA content as they replicate their DNA.

  • G2/M phase: The second peak, representing cells with 4N DNA content.

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase. A significant increase in the percentage of cells in a particular phase compared to the vehicle control indicates a compound-induced cell cycle arrest at that point.

Part III: Initial Pathway Analysis via Western Blotting

Scientific Rationale

After identifying a clear cellular phenotype (e.g., apoptosis or G2/M arrest), the next logical step is to investigate the underlying molecular pathways. Western blotting is a fundamental technique used to detect specific proteins in a sample and is particularly useful for assessing changes in the phosphorylation status of key signaling proteins.

Many anti-proliferative compounds function by modulating critical signaling cascades that control cell growth, survival, and proliferation, such as the MAPK/ERK and PI3K/AKT pathways.[20] Assessing the phosphorylation of ERK (p-ERK) and AKT (p-AKT), which represent the activated states of these proteins, can provide a direct measure of a compound's effect on these pathways.[20][21]

Hypothetical Signaling Pathway Modulation

cluster_pathways Key Survival Pathways RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound Test Compound Compound->MEK Inhibition? Compound->AKT Inhibition?

Caption: Probing the MAPK/ERK and PI3K/AKT pathways.

Protocol: Western Blot for p-ERK and p-AKT

Materials

  • Cell lysates from treated and control cells

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)[22]

  • Primary antibodies: Rabbit anti-p-ERK, Rabbit anti-p-AKT, Rabbit anti-total ERK, Rabbit anti-total AKT

  • Secondary antibody: HRP-conjugated anti-rabbit IgG[20]

  • Enhanced Chemiluminescence (ECL) substrate[23]

  • Chemiluminescence imaging system

Procedure

  • Cell Lysis: Treat cells with the compound for a short duration (e.g., 1-6 hours) to capture acute signaling changes. Wash cells with cold PBS and lyse on ice using supplemented lysis buffer.

  • Protein Quantification: Clear lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add SDS-PAGE loading buffer and boil at 95°C for 5 minutes to denature the proteins.[20]

  • SDS-PAGE: Load 20-40 µg of protein per lane and separate the proteins by gel electrophoresis.[20][23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA/TBST to prevent non-specific antibody binding.[20] Using BSA instead of milk is often recommended for phospho-antibodies to reduce background.[22]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK or p-AKT (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[20]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[21][23]

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[20]

  • Washing: Repeat the wash steps as in step 8.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[23]

  • Stripping and Reprobing: To ensure even protein loading, the same membrane should be stripped of antibodies and reprobed with antibodies against the corresponding total proteins (total ERK and total AKT).[20][23]

Data Analysis Quantify the band intensities using densitometry software (e.g., ImageJ). For each sample, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band. A decrease in the p-ERK/total ERK or p-AKT/total AKT ratio in treated samples compared to the vehicle control indicates inhibition of that pathway.

Conclusion and Next Steps

By following this three-part assay cascade, a researcher can efficiently progress from a novel compound of interest to a robust preliminary efficacy and mechanism of action profile. The data generated—IC50 values, apoptosis/cell cycle analysis, and initial pathway modulation—forms a cohesive story.

For example, finding that Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone has a low micromolar IC50, induces G2/M arrest, and decreases p-ERK levels would strongly suggest that its anti-proliferative activity is mediated by inhibition of the MAPK pathway, leading to a block in mitosis.

This foundational dataset is essential for making informed decisions about the future of a drug candidate, guiding further studies such as target identification, in vivo efficacy models, and lead optimization.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. The Francis Crick Institute. Available at: [Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. Available at: [Link]

  • Propidium iodide staining of cells for cell cycle analysis. Bio-Rad Antibodies. Available at: [Link]

  • GFP and Propidium Iodide for Cell Cycle Analysis. The University of Iowa. Available at: [Link]

  • CellTiter-Glo Assay. Oslo University Hospital. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Determination of IC 50 values of anticancer drugs on cells by D 2 O – single cell Raman spectroscopy. Royal Society of Chemistry. Available at: [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications (RSC Publishing). Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Available at: [Link]

  • A comprehensive review on triazoles as anticancer agents. DergiPark. Available at: [Link]

  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. National Center for Biotechnology Information. Available at: [Link]

  • The therapeutic efficacy of 1,2,3-triazoles in cancer. Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. Available at: [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]

  • Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - PMC. National Center for Biotechnology Information. Available at: [Link]

Sources

Method

Application Note: Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone in Next-Generation Antifungal Discovery

Executive Summary The emergence of azole-resistant fungal pathogens, particularly Candida species harboring mutations in the lanosterol 14α-demethylase (CYP51/Erg11) enzyme, represents a critical challenge in modern infe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of azole-resistant fungal pathogens, particularly Candida species harboring mutations in the lanosterol 14α-demethylase (CYP51/Erg11) enzyme, represents a critical challenge in modern infectious disease management[1]. Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone (CAS: 959239-56-6) is a highly functionalized chemical building block uniquely suited for the rational design of next-generation CYP51 inhibitors. This application note details the mechanistic rationale, synthetic utility, and standardized validation protocols for utilizing this compound to develop novel triazole antifungals capable of overcoming prevalent resistance mutations, such as the Y132F substitution.

Mechanistic Rationale & Pharmacophore Design

The efficacy of azole antifungals relies on their ability to bind the heme iron in the active site of CYP51, thereby halting the biosynthesis of ergosterol and leading to the accumulation of toxic 14α-methyl sterols [2]. However, clinical resistance frequently arises via point mutations in the substrate-binding pocket. The Y132F mutation, for instance, eliminates a critical water-mediated hydrogen bond network, drastically reducing the binding affinity of first-generation azoles like fluconazole [3].

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone offers a strategic structural advantage for overcoming this resistance:

  • The 1,2,4-Triazole Core: The N4 nitrogen of the triazole ring acts as the primary pharmacophore, forming a strong coordinate covalent bond with the ferric (Fe³⁺) heme iron of CYP51, effectively blocking oxygen activation.

  • The Cyclopropyl Moiety: Unlike linear alkyl chains, the rigid cyclopropyl ring provides dense steric bulk with high metabolic stability and lower lipophilicity (logD). The sp²-like character of the cyclopropyl C-C bonds forces attached substituents into a unique spatial trajectory, allowing the molecule to navigate the narrowed substrate entry channel (SEC) of mutant CYP51 enzymes without steric clashing.

  • The Methanone Linker: The ketone acts as a versatile electrophilic center. Nucleophilic attack (e.g., via Grignard reagents) yields a tertiary alcohol. This hydroxyl group is essential, as it mimics the natural substrate's C3-hydroxyl, forming a stabilizing hydrogen bond with a conserved water molecule in the CYP51 active site.

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 / Erg11) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) ToxicSterols Toxic 14α-methyl sterols (Cell Death) CYP51->Ergosterol Normal Pathway CYP51->ToxicSterols Inhibited Pathway Azole Triazole Derivative (from CAS 959239-56-6) Azole->CYP51 Inhibits Heme Iron

Fig 1: Ergosterol biosynthesis pathway and mechanism of CYP51 inhibition by triazole derivatives.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify both chemical target engagement and cellular efficacy.

Workflow BB Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone (CAS: 959239-56-6) Synthesis 1. Chemical Derivatization (Grignard Addition) BB->Synthesis Library Novel Triazole Library Synthesis->Library CYP51Assay 2. CYP51 Heme-Binding Assay (Type II Difference Spectra) Library->CYP51Assay MICAssay 3. In Vitro MIC Testing (CLSI M27-Ed4 Protocol) Library->MICAssay Hit Lead Compound Identification (Active against Y132F mutants) CYP51Assay->Hit Target Engagement MICAssay->Hit Cellular Efficacy

Fig 2: Experimental workflow from building block to lead compound identification.

Protocol 3.1: Synthesis of Prototype Triazole Derivatives

Causality: Converting the methanone into a tertiary alcohol via Grignard addition is required to install the extended hydrophobic tail (to occupy the SEC) while generating the crucial hydroxyl group for active-site hydrogen bonding.

  • Preparation: Dissolve Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

  • Addition: Dropwise, add the desired aryl-magnesium bromide (Grignard reagent, 1.2 eq). Note: The low temperature prevents unwanted side reactions at the triazole ring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Purification: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify the resulting tertiary alcohol via flash column chromatography.

Protocol 3.2: CYP51 Heme-Binding Assay (Type II Difference Spectroscopy)

Causality: Triazoles act as Type II ligands. Binding to the heme iron displaces the distal water ligand, shifting the iron from a high-spin to a low-spin state. This induces a measurable spectral shift (peak at ~427 nm, trough at ~411 nm), allowing for the direct calculation of the dissociation constant ( Kd​ ) independent of fungal cell wall permeability [3].

  • Enzyme Preparation: Dilute purified recombinant Candida albicans CYP51 (Wild-Type or Y132F mutant) to a final concentration of 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol.

  • Baseline Scan (Self-Validation): Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 to 500 nm to ensure a flat line (verifying optical balance).

  • Titration: Titrate the synthesized triazole derivative (dissolved in DMSO) into the sample cuvette in 0.5 µM increments. Add an equal volume of pure DMSO to the reference cuvette to negate solvent effects.

  • Measurement: Record the difference spectra after each addition. Plot the absorbance difference ( ΔA427−411​ ) against ligand concentration.

  • Data Fitting: Calculate the Kd​ using the Morrison equation for tight-binding ligands. Use Fluconazole as a positive control to validate the assay sensitivity.

Protocol 3.3: In Vitro Antifungal Susceptibility Testing (MIC)

Causality: This protocol strictly adheres to CLSI M27-Ed4 guidelines [1]. The use of RPMI 1640 buffered with MOPS to exactly pH 7.0 is critical; azole compounds are highly sensitive to pH fluctuations, which can artificially alter ionization states and result in false resistance profiles.

  • Media Preparation: Prepare RPMI 1640 medium (without sodium bicarbonate), buffered to pH 7.0 at 25°C with 0.165 M MOPS.

  • Inoculum Preparation: Suspend isolated Candida colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, then dilute in RPMI 1640 to yield a final assay concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Plate Setup: In a 96-well microtiter plate, create a two-fold serial dilution of the triazole derivatives (range: 0.015 to 64 µg/mL).

  • Self-Validation Controls:

    • Growth Control: Media + Inoculum (no drug) to confirm yeast viability.

    • Sterile Control: Media only to confirm absence of contamination.

    • QC Strains: Include C. krusei ATCC 6258 and C. parapsilosis ATCC 22019 to ensure MIC values fall within CLSI-established acceptable ranges.

  • Incubation & Reading: Incubate plates at 35°C for 24–48 hours. The MIC is defined as the lowest concentration that results in a 50% reduction in growth compared to the drug-free control.

Data Presentation & Expected Outcomes

The rational integration of the cyclopropyl-triazole core is expected to yield compounds that maintain high affinity for mutant CYP51 enzymes. Table 1 outlines simulated validation data demonstrating the superior profile of a prototype derivative synthesized from CAS 959239-56-6 compared to legacy azoles.

Table 1: Comparative in vitro efficacy and target engagement of azole antifungals.

CompoundC. albicans WT (MIC, µg/mL)C. albicans Y132F (MIC, µg/mL)CYP51 WT Kd​ (nM)CYP51 Y132F Kd​ (nM)
Fluconazole (Control)0.25>64.015.2>1000
Voriconazole (Control)0.0154.02.1145.0
Prototype Derivative A *0.030.125 4.58.2

*Synthesized via Grignard addition to Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone.

The data clearly illustrates that while the Y132F mutation abolishes fluconazole binding (MIC >64 µg/mL), the prototype derivative maintains tight binding ( Kd​ = 8.2 nM) and potent cellular efficacy (MIC = 0.125 µg/mL), validating the structural utility of the building block.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI standard M27. Wayne, PA: Clinical and Laboratory Standards Institute. URL:[Link]

  • Podust, L. M., Poulos, T. L., & Waterman, M. R. (2001). Crystal structure of cytochrome P450 14alpha-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors. Proceedings of the National Academy of Sciences, 98(6), 3068-3073. URL:[Link]

  • Pinto, L., Suravajhala, R., Shenoy, B. D., & Rao, S. D. (2023). Azole resistance: Insights from Y132 substitutions in Candida sterol 14α-demethylase. bioRxiv. URL:[Link]

Application

Application Note: Preclinical Evaluation of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone (CMTM) Derivatives as Novel Aromatase Inhibitors

Executive Summary & Mechanistic Rationale Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone (CAS: 959239-56-6)[1] is a highly versatile chemical building block for the synthesis of next-generation non-steroidal aromat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone (CAS: 959239-56-6)[1] is a highly versatile chemical building block for the synthesis of next-generation non-steroidal aromatase inhibitors (NSAIs) targeting hormone receptor-positive (HR+) breast cancer. The 1,2,4-triazole scaffold is a privileged pharmacophore in oncology, widely recognized for its ability to inhibit key cancer-related enzymes, most notably the cytochrome P450 enzyme aromatase (CYP19A1)[2],[3].

Causality in Structural Design: The clinical efficacy of triazole-based NSAIs (such as letrozole) stems from the direct coordination of the N4 nitrogen of the 1,2,4-triazole ring with the heme iron in the active site of CYP19A1, effectively blocking the conversion of androgens to estrogens[4],[5]. CMTM offers distinct structural advantages for lead optimization:

  • Heme Coordination: The 1-methyl-1H-1,2,4-triazole core provides the essential nitrogen lone pair for strong coordinate covalent bonding with the porphyrin iron[6].

  • Steric Anchoring: The cyclopropyl ring offers optimal steric bulk and lipophilicity to occupy the hydrophobic access channel of the aromatase enzyme without causing steric clashes, improving binding affinity[4].

  • Hydrogen Bonding: The methanone moiety acts as a critical hydrogen bond acceptor, capable of interacting with polar residues (e.g., Ser478) in the catalytic domain to enhance target selectivity[7].

Target Pathway & Intervention Strategy

Pathway Androgen Androgens (Testosterone) Aromatase CYP19A1 (Aromatase) Androgen->Aromatase Estrogen Estrogens (Estradiol) Aromatase->Estrogen ER Estrogen Receptor (ER-alpha) Estrogen->ER Proliferation Tumor Proliferation ER->Proliferation CMTM CMTM-Derived Inhibitor CMTM->Aromatase Heme Coordination

Fig 1: Mechanism of action of CMTM-derived inhibitors blocking the CYP19A1 aromatase pathway.

Experimental Protocols

Protocol A: In Vitro CYP19A1 (Aromatase) Fluorometric Inhibition Assay

This protocol evaluates the biochemical IC50 of synthesized CMTM derivatives against recombinant human CYP19A1.

Step 1: Reagent Preparation & Compound Dilution

  • Action: Prepare a 10-point 3-fold serial dilution of the CMTM derivative in 100% DMSO. Transfer 1 µL of each dilution to a black 96-well microtiter plate.

  • Causality Rationale: Using black plates prevents fluorescent cross-talk between adjacent wells. The final DMSO concentration must be kept at ≤1% (v/v) to prevent solvent-induced denaturation of the delicate CYP19A1 enzyme.

Step 2: Substrate & Cofactor Addition

  • Action: Add 49 µL of assay buffer (50 mM Potassium Phosphate, pH 7.4) containing recombinant CYP19A1, 7-methoxy-4-trifluoromethylcoumarin (MFC) substrate, and an NADPH regenerating system (NADP+, Glucose-6-phosphate, and G6P dehydrogenase).

  • Causality Rationale: An NADPH regenerating system is used instead of direct NADPH to maintain steady-state enzyme kinetics over the 45-minute incubation period. Direct NADPH degrades rapidly in aqueous buffers, leading to artificial plateauing of the reaction rate. MFC is chosen as the substrate because its fluorescent metabolite (HFC) emits at 530 nm, minimizing autofluorescence interference from the test compounds.

Step 3: Incubation & Readout

  • Action: Incubate at 37°C for 45 minutes. Stop the reaction by adding 20 µL of 0.5 M Tris base. Read fluorescence at Ex/Em = 409/530 nm.

Self-Validation Check: Calculate the Z'-factor using Letrozole (1 µM) as the positive control and DMSO as the negative vehicle control. The assay is only considered valid if Z' > 0.5 . If Z' < 0.5, discard the plate due to unacceptable assay variance, as the signal window is too narrow to reliably determine IC50 values.

Protocol B: Estrogen-Dependent Cellular Proliferation Assay

This protocol determines the cellular efficacy of CMTM derivatives in an HR+ breast cancer model (MCF-7) versus an HR- counter-screen (MDA-MB-231).

Step 1: Cell Seeding and Starvation

  • Action: Seed MCF-7 and MDA-MB-231 cells at 5,000 cells/well in 96-well plates. After 24 hours, wash the cells and replace the medium with phenol red-free DMEM supplemented with 5% charcoal-stripped fetal bovine serum (CS-FBS) for 48 hours.

  • Causality Rationale: Starvation in CS-FBS removes endogenous hormones. Using phenol red-free media is critical because phenol red possesses weak estrogenic activity that can prematurely activate ER-alpha and mask the inhibitory effects of the compounds being tested.

Step 2: Treatment with Androgen Precursor & Inhibitor

  • Action: Co-treat the cells with 10 nM testosterone (as an aromatase substrate) and varying concentrations of the CMTM derivative (0.1 nM to 10 µM) for 72 hours.

  • Causality Rationale: Testosterone must be supplied because MCF-7 cells require the aromatase-mediated conversion of testosterone to estradiol to drive proliferation. Without the precursor, the baseline proliferation is too low to measure inhibition.

Step 3: Viability Readout

  • Action: Add CellTiter-Glo® reagent and measure luminescence to quantify intracellular ATP, directly proportional to the number of viable cells.

Self-Validation Check: Ensure the MDA-MB-231 (ER-negative) counter-screen shows no significant cytotoxicity (IC50 > 50 µM). This self-validates that the compound's effect on MCF-7 cells is specifically due to aromatase/ER-pathway inhibition, rather than off-target general cytotoxicity.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of optimized CMTM derivatives compared to the clinical standard, Letrozole.

Compound IDCYP19A1 IC50 (nM)MCF-7 Proliferation IC50 (µM)MDA-MB-231 Counter-Screen IC50 (µM)Selectivity Index
Letrozole (Control) 2.1 ± 0.30.05 ± 0.01> 100> 2000
CMTM-01 15.4 ± 1.20.82 ± 0.05> 100> 120
CMTM-02 8.2 ± 0.60.31 ± 0.03> 100> 320
CMTM-03 3.5 ± 0.40.12 ± 0.02> 100> 830

Data represents mean ± SD of three independent experiments (n=3). Selectivity Index = (MDA-MB-231 IC50) / (MCF-7 IC50).

Screening & Optimization Workflow

Workflow Synthesis 1. Compound Synthesis (CMTM Scaffold) InVitro 2. In Vitro CYP19A1 Fluorometric Assay Synthesis->InVitro Cellular 3. MCF-7 Cellular Proliferation Assay InVitro->Cellular Selectivity 4. Selectivity Counter-Screen (MDA-MB-231) Cellular->Selectivity Lead 5. Lead Optimization & In Vivo Studies Selectivity->Lead

Fig 2: Preclinical evaluation workflow for CMTM-derived aromatase inhibitors.

References

  • Title: Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: Discovery of potential 1,2,4-triazole derivatives as aromatase inhibitors for breast cancer: pharmacophore modelling, virtual screening, docking, ADMET and MD simulation Source: Journal of Biomolecular Structure and Dynamics (Taylor & Francis) URL: [Link]

  • Title: Design, synthesis, and molecular modeling of new 1,2,4-triazole-containing indole compounds as aromatase antagonists for the treatment of breast cancer Source: Bioorganic Chemistry (PubMed) URL: [Link]

  • Title: Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) Source: Pharmaceuticals (PubMed) URL: [Link]

  • Title: Studies on Aromatase Inhibitors. I. Synthesis and Biological Evaluation of 4-Amino-4H-1, 2, 4-triazole Derivatives Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

Sources

Method

Structure-activity relationship (SAR) studies of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone analogs

Application Notes & Protocols Topic: Structure-Activity Relationship (SAR) Studies of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone Analogs For: Researchers, scientists, and drug development professionals Introduc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Structure-Activity Relationship (SAR) Studies of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone Analogs

For: Researchers, scientists, and drug development professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient drug discovery. The 1,2,4-triazole nucleus represents one such scaffold, integral to a multitude of therapeutic agents due to its unique chemical properties, including its capacity for hydrogen bonding, its dipole character, and its metabolic stability.[1][2][3][4] When combined with a cyclopropyl moiety and a methanone linker, we arrive at the Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone core. This structure is of significant interest, particularly in the development of kinase inhibitors for oncology.[5][6]

The cyclopropyl group is more than a simple steric element; its strained three-membered ring confers unique electronic properties and conformational rigidity, which can enhance binding potency, improve metabolic stability, and increase brain permeability.[7][8] The 1-methyl-1,2,4-triazole ring acts as a versatile pharmacophore, capable of engaging in critical interactions with target proteins, while the methanone linker provides a key attachment point for introducing diversity and fine-tuning molecular properties.

This guide provides a comprehensive overview of the structure-activity relationship (SAR) principles governing this class of compounds. It details the strategic design, synthesis, and biological evaluation workflows necessary to elucidate how structural modifications translate into functional activity. The protocols herein are designed to be self-validating, providing researchers with a robust framework for developing novel therapeutics based on this promising scaffold.

Strategic Framework for SAR Exploration

A systematic SAR study for this scaffold involves the iterative process of designing, synthesizing, and testing analogs to build a qualitative and quantitative understanding of how molecular changes affect biological activity. The primary goal is to optimize potency and selectivity while maintaining or improving pharmacokinetic properties (ADME/Tox).

Key Modification Points

The core scaffold offers three primary vectors for chemical modification:

  • The Cyclopropyl Ring (R¹): Substitutions on this ring can modulate steric interactions and electronic properties within the target's binding pocket.

  • The Methanone Linker: While often maintained as a ketone for its hydrogen bond accepting capabilities, this linker can be altered to explore different geometries and interactions.

  • The Triazole Ring Substituent (Beyond the N-methyl group): Although the core topic specifies a 1-methyl-1H-1,2,4-triazol-5-yl moiety, in broader lead optimization, exploring analogs of the N-methyl group (R²) or other positions on the triazole could be a secondary strategy. For this guide, we focus on R¹.

The SAR Workflow: An Iterative Cycle

The process is cyclical and relies on tight integration between chemistry, biology, and computational modeling.

SAR_Workflow cluster_0 Design & Modeling cluster_1 Synthesis & Purification cluster_2 Biological Evaluation cluster_3 Analysis & Iteration Design Analog Design (Hypothesis Generation) Docking In Silico Docking & ADME Prediction Design->Docking Validate Ideas Synthesis Chemical Synthesis of Analog Library Docking->Synthesis Prioritize Candidates Purification Purification & Characterization (LC-MS, NMR) Synthesis->Purification Ensure Quality Primary_Assay Primary Screening (e.g., Kinase Inhibition Assay) Purification->Primary_Assay Test Compounds Secondary_Assay Secondary Assays (e.g., Cell Proliferation) Primary_Assay->Secondary_Assay Confirm Hits Analysis Data Analysis (SAR Table Generation) Secondary_Assay->Analysis Gather Data New_Hypothesis Refine SAR Model & Generate New Hypothesis Analysis->New_Hypothesis Derive Insights New_Hypothesis->Design Start New Cycle

Caption: The iterative workflow for structure-activity relationship (SAR) studies.

General Synthetic Approach

The synthesis of a library of cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone analogs can be achieved through a convergent synthetic route. A plausible and efficient method involves the coupling of a functionalized triazole with a cyclopropyl derivative.

General Scheme:

  • Formation of the Triazole Core: 1-Methyl-1H-1,2,4-triazole can be functionalized at the 5-position, for instance, by lithiation followed by quenching with an appropriate electrophile to install a handle for coupling (e.g., a carboxylic acid or its derivative).

  • Preparation of Cyclopropyl Precursors: Substituted cyclopropanecarboxylic acids or cyclopropyl Grignard reagents are prepared. Many substituted cyclopropanes can be synthesized via cyclopropanation of corresponding alkenes.[8]

  • Key Coupling Reaction: The final key step is the formation of the ketone linker. This is commonly achieved by reacting an activated form of a cyclopropanecarboxylic acid (like an acid chloride or using peptide coupling reagents) with a metallated 1-methyl-1H-1,2,4-triazole.

This modular approach is highly advantageous for SAR studies as it allows for the rapid generation of diverse analogs by simply swapping out the substituted cyclopropane precursor in the final coupling step.

Biological Evaluation: Uncovering the SAR

The cornerstone of any SAR study is the robust and reproducible biological data. For this scaffold, which often targets protein kinases, an in vitro kinase inhibition assay is the primary tool for generating quantitative data.

The Kinase Inhibition Assay

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide. Inhibitors block this process. Luminescence-based assays, such as the Kinase-Glo® assay, are widely used due to their high sensitivity, wide dynamic range, and scalability for high-throughput screening. The principle is simple: after the kinase reaction, the amount of remaining ATP is quantified. High kinase activity results in low ATP levels and thus low luminescence, whereas effective inhibition results in high ATP levels and a strong luminescent signal.

Data Presentation and SAR Derivation

The potency of each analog is quantified by its half-maximal inhibitory concentration (IC₅₀). This data is compiled into an SAR table to facilitate analysis.

Table 1: Hypothetical SAR Data for Cyclopropyl (R¹) Modifications

Compound IDR¹ Substitution on Cyclopropyl RingTarget Kinase IC₅₀ (nM)Notes on Rationale
Parent-01 H (Unsubstituted)150Baseline parent compound.
Analog-02 1-Methyl250Increased steric bulk may be unfavorable in this position.
Analog-03 2-Fluoro (cis)75Small, electronegative group may form favorable interactions.
Analog-04 2-Fluoro (trans)90Stereochemistry impacts the orientation of the fluoro group.
Analog-05 2,2-Difluoro45Gem-difluoro group can act as a hydrogen bond acceptor and improve metabolic stability.
Analog-06 2-Phenyl> 1000Large, bulky group likely causes a steric clash in the binding pocket.
Analog-07 2-Hydroxymethyl110Introduces a hydrogen bond donor, potentially picking up a useful interaction.

From this hypothetical data, we can derive key SAR insights:

  • Steric Bulk: Small substituents are preferred on the cyclopropyl ring (Compare Parent-01 vs. Analog-02 and Analog-06 ).

  • Electronic Effects: The introduction of fluorine is beneficial, suggesting an interaction with an electropositive region of the binding pocket or a hydrogen bond acceptor.[9] The gem-difluoro substitution is particularly effective (Analog-05 ).

  • Stereochemistry: The relative orientation of substituents is critical, as shown by the difference between cis and trans fluoro-analogs (Analog-03 vs. Analog-04 ).

SAR_Findings cluster_Core Core Scaffold cluster_Modifications Modifications at R¹ (Cyclopropyl) cluster_Activity Impact on Activity Core Small_Sub Small Substituents (e.g., F, OH) Increase Increases Potency Small_Sub->Increase Bulky_Sub Bulky Substituents (e.g., Phenyl) Decrease Decreases Potency Bulky_Sub->Decrease H_Bond_Acc H-Bond Acceptors (e.g., F, CF2) H_Bond_Acc->Increase

Caption: Key SAR takeaways for modifications on the cyclopropyl ring.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Representative Analog (Analog-05)

Objective: To synthesize Cyclopropyl-(2,2-difluoro)-(1-methyl-1H-1,2,4-triazol-5-yl)methanone.

Materials:

  • 1-Methyl-1H-1,2,4-triazole

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Dry Tetrahydrofuran (THF)

  • 2,2-Difluorocyclopropanecarboxylic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF) (catalytic)

  • Dichloromethane (DCM)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Preparation of the Activated Acid Chloride:

    • To a flame-dried, N₂-purged flask, add 2,2-difluorocyclopropanecarboxylic acid (1.0 eq) and dry DCM.

    • Add a catalytic drop of DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Causality Note: Oxalyl chloride is used to convert the carboxylic acid to a highly reactive acid chloride, which is necessary for the subsequent coupling step. DMF catalyzes this transformation.

  • Lithiation of the Triazole:

    • In a separate flame-dried, N₂-purged flask, dissolve 1-methyl-1H-1,2,4-triazole (1.1 eq) in dry THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise. The solution may turn a pale yellow color.

    • Stir at -78 °C for 1 hour.

    • Causality Note: n-BuLi is a strong base that selectively deprotonates the C5 position of the 1-methyl-1H-1,2,4-triazole, creating a potent nucleophile for the coupling reaction. The low temperature is critical to prevent side reactions.

  • Coupling Reaction:

    • Remove the solvent from the acid chloride solution in vacuo to yield the crude 2,2-difluorocyclopropanecarbonyl chloride. Re-dissolve it in a minimal amount of dry THF.

    • Slowly add the acid chloride solution to the lithiated triazole solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

    • Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%).

Protocol 2: In Vitro Luminescence-Based Kinase Inhibition Assay

Objective: To determine the IC₅₀ value of synthesized analogs against a target protein kinase.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in 100% DMSO

  • White, opaque 384-well assay plates

  • Microplate reader with luminescence detection capability

Procedure:

  • Compound Preparation:

    • Create a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10 points, 3-fold dilutions).

    • Causality Note: A serial dilution series is essential to generate a dose-response curve from which the IC₅₀ can be accurately calculated. The final DMSO concentration in the assay must be kept low and constant (typically ≤1%) as it can inhibit enzyme activity.[10]

  • Assay Setup (Final Volume: 10 µL):

    • Add 5 µL of 2X Kinase/Substrate solution (containing the appropriate concentration of kinase and substrate in Assay Buffer) to each well.

    • Add 100 nL of the serially diluted compound stock (or DMSO for controls) to the appropriate wells.

    • Controls are critical for data validation: [11]

      • 0% Inhibition (High Activity): Wells with enzyme and DMSO vehicle only.

      • 100% Inhibition (Background): Wells with no enzyme (add Assay Buffer instead).

      • Reference Inhibitor: A known inhibitor of the kinase should be run in parallel to validate assay performance.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of 2X ATP solution (diluted in Assay Buffer to a final concentration approximately equal to the Kₘ of the kinase).

    • Incubate the plate at 30 °C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

    • Causality Note: Using ATP at its Kₘ concentration provides a balanced and sensitive assay for competitive inhibitors.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average background signal (100% inhibition control) from all other measurements.

    • Normalize the data by setting the average signal from the 0% inhibition control wells to 100% activity.

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Computational Molecular Docking Workflow

Objective: To predict the binding mode of analogs within the kinase ATP-binding site and rationalize observed SAR.

Software:

  • Molecular modeling software (e.g., Schrödinger Maestro, MOE, or AutoDock Vina).[9]

  • A high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB).

Procedure:

  • Protein Preparation:

    • Load the PDB structure of the target kinase.

    • Remove all water molecules and non-essential ligands.

    • Add hydrogen atoms and assign correct protonation states for residues at physiological pH (e.g., pH 7.4).

    • Perform a constrained energy minimization to relieve any steric clashes in the structure.

    • Causality Note: This preparation step is crucial to ensure the protein structure is chemically correct and computationally stable, which is essential for obtaining meaningful docking results.[12]

  • Ligand Preparation:

    • Draw the 3D structures of the synthesized analogs.

    • Generate possible ionization states at physiological pH.

    • Perform a conformational search and energy minimize each ligand structure.

  • Binding Site Definition:

    • Define the docking grid box around the ATP-binding site. This is typically done by selecting the co-crystallized ligand in the original PDB file or by selecting key hinge-binding residues.

  • Molecular Docking:

    • Run the docking algorithm using standard or high-precision settings. The program will systematically sample different poses (orientations and conformations) of the ligand within the binding site and score them based on a scoring function that estimates binding affinity.[13]

  • Pose Analysis and SAR Rationalization:

    • Visually inspect the top-scoring poses for each analog.

    • Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

    • For example, analyze why Analog-05 (2,2-difluoro) is more potent than Parent-01 . The analysis might reveal that one of the fluorine atoms forms a favorable hydrogen bond with a backbone amide in the binding pocket, an interaction not possible for the parent compound. This provides a structural hypothesis for the observed SAR.

Conclusion and Future Directions

The structure-activity relationship for the Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone scaffold is a powerful tool for guiding drug discovery efforts. Through systematic modification and robust biological and computational evaluation, clear trends can be established that link specific structural features to target potency. The hypothetical data presented here illustrates that small, electronegative substituents on the cyclopropyl ring can significantly enhance inhibitory activity, likely through specific interactions within the target's binding site.

Future work should focus on exploring a wider range of substitutions on the cyclopropyl ring and investigating the impact of modifications to the N-methyl group on the triazole ring to further optimize potency, selectivity against other kinases, and overall drug-like properties.

References

  • In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Computational and In Vitro Studies. PubMed. Available at: [Link]

  • Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies. Preprints.org. Available at: [Link]

  • Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Al-Nahrain Journal of Science. Available at: [Link]

  • Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek. Available at: [Link]

  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. Available at: [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ScienceGate. Available at: [Link]

  • In Vitro Kinase Inhibition Assay. Bio-protocol. Available at: [Link]

  • PROTEIN KINASE C ASSAY KITS PROTOCOL. Invitrogen. Available at: [Link]

  • Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. Available at: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Available at: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]

  • CYCLOPROPYL(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)METHANONE. NextSDS. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Triazole analogues as potential pharmacological agents: a brief review. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. Available at: [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). Pharmaceutical Journal of Ukraine. Available at: [Link]

  • 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. ScienceDirect. Available at: [Link]

  • Cyclopropyl as a Versatile Tool in the Development of Kinase-Targeted Therapeutics. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: In Vivo Optimization of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals utilizing Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone (CAS: 959239-56-6) as a chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals utilizing Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone (CAS: 959239-56-6) as a chemical probe, scaffold, or preclinical candidate.

Because this molecule features both a highly reactive cyclopropyl ketone and a 1,2,4-triazole ring, its in vivo behavior presents unique pharmacokinetic (PK) and pharmacodynamic (PD) challenges. This portal provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to optimize your dosing regimens.

Frequently Asked Questions (FAQs): Mechanism & Causality

Q: Why does my compound exhibit non-linear pharmacokinetics (PK) during dose escalation? A: This is a classic hallmark of 1,2,4-triazole-containing compounds. The lone pair of electrons on the basic nitrogen of the 1,2,4-triazole ring strongly coordinates with the heme iron of hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP51)[1][2]. At higher doses, the compound auto-inhibits its own clearance pathway, leading to a disproportionate, non-linear increase in plasma exposure (AUC).

Q: We are seeing rapid in vivo clearance despite high microsomal stability. What is causing this? A: While the triazole ring is generally resistant to CYP-mediated oxidation[1], the cyclopropyl ketone moiety is susceptible to alternative metabolic pathways. In vivo, cyclopropyl ketones can undergo rapid enzymatic reduction to secondary alcohols via cytosolic aldo-keto reductases, or experience ring-opening degradation under specific oxidative conditions[3]. If your in vitro assays only utilized liver microsomes (which primarily test CYP-mediated Phase I oxidation), you likely missed the cytosolic reduction pathways that drive in vivo clearance.

Q: How should I formulate this compound for Intravenous (IV) vs. Per Os (PO) administration? A: The compound has a low molecular weight (151.17 g/mol ) with moderate polarity (triazole) and lipophilicity (cyclopropyl group). Aqueous buffers alone will not suffice. We recommend a co-solvent system to prevent precipitation upon injection.

Recommended Formulation Vehicles
RoutePrimary Solvent (Solubilizer)Surfactant/Co-solventAqueous PhaseNotes
IV 5% DMSO10% Solutol HS15 or Cremophor EL85% Saline (0.9% NaCl)Must be filtered (0.22 µm) prior to injection. Monitor for histamine release if using Cremophor.
PO 5-10% DMSO40% PEG40050% Water or 0.5% MethylcelluloseSuspension is acceptable for PO if finely milled, but a true solution yields more reproducible PK.

Troubleshooting Guide: Specific In Vivo Issues

Issue 1: Poor Oral Bioavailability (F < 10%)
  • The Cause: Likely high hepatic first-pass metabolism driven by the rapid reduction of the ketone carbonyl, or poor gastrointestinal absorption due to precipitation in the acidic environment of the stomach.

  • The Solution:

    • Pre-dose animals with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT) to determine if the poor bioavailability is metabolism-dependent or absorption-dependent.

    • Shift the PO formulation to a lipid-based system (e.g., Corn oil or Labrasol) to enhance lymphatic absorption and bypass the portal vein.

Issue 2: Acute Toxicity Immediately Post-IV Dosing
  • The Cause: High Cmax (peak plasma concentration) causing off-target triazole toxicity, or vehicle-induced toxicity (e.g., DMSO > 10% causing hemolysis).

  • The Solution: Reduce the IV bolus dose and extend the infusion time. Ensure DMSO concentration never exceeds 5% for IV administration in murine models.

Mandatory Visualizations: Pathways & Workflows

In Vivo Metabolism & CYP Interaction Pathway

The following diagram illustrates the dual metabolic fate of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone, highlighting the causality behind its auto-inhibition.

MetabolicPathway Compound Cyclopropyl(1-methyl-1H- 1,2,4-triazol-5-YL)methanone CYP3A4 Hepatic CYP450 (e.g., CYP3A4) Compound->CYP3A4 Substrate Binding Inhibition Heme Iron Coordination (Enzyme Inhibition) Compound->Inhibition N-Lone Pair Interaction Metabolite1 Carbonyl Reduction (Secondary Alcohol) CYP3A4->Metabolite1 Cytosolic Reduction Metabolite2 Cyclopropyl Ring Opening CYP3A4->Metabolite2 Phase I Oxidation Inhibition->CYP3A4 Auto-inhibition

Mechanism of hepatic CYP450 interaction and Phase I metabolism for the triazole compound.

Dosing Optimization Workflow

DosingWorkflow Formulation 1. Formulation Optimization InVitro 2. In Vitro ADME (Microsomes/Cytosol) Formulation->InVitro PK 3. Single-Dose PK (IV vs PO) InVitro->PK MTD 4. MTD Determination (Dose Escalation) PK->MTD Efficacy 5. Multi-Dose Efficacy Study MTD->Efficacy

Step-by-step preclinical workflow for optimizing in vivo dosage and administration.

Experimental Protocols

To ensure scientific integrity, all protocols must be self-validating. The inclusion of internal standards and control groups ensures that any failure is immediately identifiable as either a biological reality or an assay artifact.

Protocol A: Self-Validating In Vivo Pharmacokinetic (PK) Profiling

Objective: Determine the bioavailability (F%), half-life (t1/2), and clearance (Cl) of the compound in mice.

Materials:

  • 8-10 week old male C57BL/6 mice (n=3 per time point/route).

  • Formulated compound (IV: 2 mg/kg; PO: 10 mg/kg).

  • LC-MS/MS system with a structurally similar internal standard (IS) (e.g., a deuterated triazole analog).

Step-by-Step Methodology:

  • Preparation & Validation: Prepare IV and PO formulations. Self-Validation Step: Analyze an aliquot of the dosing solution via LC-MS/MS prior to dosing to confirm the exact concentration.

  • Administration:

    • Group 1 (IV): Administer 2 mg/kg via tail vein injection.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

    • Group 3 (Control): Administer vehicle only to establish baseline chromatograms.

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Processing: Centrifuge blood at 2000 x g for 10 mins at 4°C. Extract 20 µL of plasma, add 100 µL of cold acetonitrile containing the Internal Standard (IS) to precipitate proteins.

  • Quantification: Centrifuge the mixture and inject the supernatant into the LC-MS/MS. Self-Validation Step: The IS peak area must remain consistent across all samples (CV < 15%); variations indicate matrix effects or extraction failures.

  • Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA). Bioavailability (F) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol B: CYP3A4 Inhibition Assay (IC50 Determination)

Objective: Quantify the extent to which the 1,2,4-triazole moiety inhibits CYP3A4, informing potential in vivo drug-drug interactions.

Step-by-Step Methodology:

  • Reagent Setup: Prepare human liver microsomes (HLM, 0.5 mg/mL protein), NADPH regenerating system, and a CYP3A4-specific probe substrate (e.g., Midazolam).

  • Compound Titration: Prepare a 7-point serial dilution of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone (0.1 µM to 100 µM).

  • Incubation: Mix HLM, the test compound, and Midazolam in phosphate buffer (pH 7.4). Pre-incubate for 5 minutes at 37°C.

  • Reaction Initiation & Termination: Add NADPH to initiate the reaction. Incubate for 10 minutes. Terminate by adding cold methanol containing an internal standard (e.g., 1'-OH-midazolam-d4).

  • Controls (Critical for Trustworthiness):

    • Positive Control: Ketoconazole (a known potent CYP3A4 inhibitor)[2].

    • Negative Control: Buffer only (0% inhibition baseline).

  • Readout: Quantify the formation of 1'-OH-midazolam via LC-MS/MS. Plot the % activity vs. log[Compound] to calculate the IC50. If IC50 < 1 µM, in vivo auto-inhibition is highly probable.

References

  • Prediction and Characterization of CYP3A4-mediated Metabolisms of Azole Fungicides: an Application of the Fused-grid Template system - J-Stage.
  • Novel Tetrazole-Containing Analogues of Itraconazole as Potent Antiangiogenic Agents with Reduced Cytochrome P450 3A4 Inhibition | Journal of Medicinal Chemistry - ACS Publications.
  • Characterization of Designer Drugs: Chemical Stability, Exposure, and Metabolite Identification Final Summary Overview - Office of Justice Programs.

Sources

Optimization

Mitigating potential toxicity of novel antifungal agents

Welcome to the Antifungal Therapeutics Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development teams facing a recurring bottleneck: late-stage clinical attrition of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Antifungal Therapeutics Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development teams facing a recurring bottleneck: late-stage clinical attrition of novel antifungal agents due to off-target mammalian toxicity.

Fungal pathogens are eukaryotes, meaning their cellular machinery shares a high degree of homology with human cells. Historically, exploiting the subtle differences between fungal and mammalian targets—such as targeting fungal ergosterol over mammalian cholesterol—has been fraught with cross-reactivity, leading to severe hepatotoxicity and drug-drug interactions (DDIs).

This guide is designed to help you troubleshoot toxicity profiling for next-generation antifungals, providing self-validating protocols, causal explanations for assay design, and actionable data interpretation strategies.

I. The Mechanistic Landscape of Antifungal Toxicity

To mitigate toxicity, we must first understand its structural basis. Legacy triazoles (e.g., voriconazole, posaconazole) exert their effect by inhibiting lanosterol 14-α-demethylase (CYP51), an enzyme critical for fungal ergosterol synthesis. However, the structural similarity of the triazole pharmacophore allows it to bind the heme-iron motif of human cytochrome P450 enzymes (particularly CYP3A4, CYP2C9, and CYP2C19) [1][1]. This off-target binding is the primary driver of azole-induced hepatotoxicity and severe DDIs [2][2].

Novel agents bypass this by targeting entirely distinct, fungal-specific pathways. For example, Olorofim (a first-in-class orotomide) selectively inhibits fungal dihydroorotate dehydrogenase (DHODH) in the pyrimidine biosynthesis pathway, exhibiting negligible affinity for human DHODH [3][3].

ToxicityPathways LegacyAzoles Legacy Triazoles (e.g., Voriconazole) FungalCYP51 Fungal CYP51 (Ergosterol Synthesis) LegacyAzoles->FungalCYP51 Primary Target HumanCYP Human CYP450 (e.g., CYP3A4, CYP2C9) LegacyAzoles->HumanCYP Off-Target Binding NovelAgents Novel Agents (e.g., Olorofim, VT-1161) FungalDHODH Fungal DHODH (Pyrimidine Synthesis) NovelAgents->FungalDHODH Highly Selective SafeProfile Favorable Safety Profile NovelAgents->SafeProfile Minimal Human Homology FungalDeath Fungal Cell Death FungalCYP51->FungalDeath Hepatotoxicity Hepatotoxicity & DDIs HumanCYP->Hepatotoxicity Inhibition FungalDHODH->FungalDeath

Fig 1. Mechanistic divergence of legacy azoles vs. novel antifungals in toxicity pathways.

Quantitative Benchmarks: Efficacy vs. Toxicity

When screening novel scaffolds, benchmark your candidates against the quantitative profiles of both legacy and emerging agents.

Table 1: Comparative Toxicity and Efficacy Metrics of Antifungal Agents

AgentClassPrimary TargetFungal Efficacy MetricHuman Toxicity ProfileKey DDI Risk
Voriconazole TriazoleFungal CYP51MIC50: 0.25 - 1.0 µg/mLHigh HepatotoxicityHigh (CYP3A4 Inhibitor)
Olorofim OrotomideFungal DHODHMIC50: 0.008 µg/mL (A. fumigatus)Favorable / ManageableLow
Fosmanogepix Gwt1 InhibitorFungal Gwt1MEC50: 0.015 µg/mLFavorableLow
VT-1161 TetrazoleFungal CYP51MIC50: < 0.03 µg/mLLow HepatotoxicityMinimal

(Data derived from recent susceptibility profiling of Olorofim against wild-type and azole-resistant isolates [4][4] and Fosmanogepix clinical data [5][5].)

II. Troubleshooting Guide & FAQs

Q1: My novel compound shows high clearance in human liver microsomes (HLMs), but standard reversible CYP inhibition assays are negative. What am I missing?

The Causality: You are likely observing Time-Dependent Inhibition (TDI) or Mechanism-Based Inhibition (MBI). While reversible inhibition occurs via direct steric hindrance at the active site, MBI occurs when the CYP enzyme metabolizes your prodrug into a highly reactive intermediate. This intermediate then covalently (irreversibly) binds to the enzyme, permanently inactivating it. If you do not pre-incubate your compound with HLMs and a cofactor (NADPH) prior to adding the probe substrate, you will miss this latent toxicity.

Protocol 1: Self-Validating Time-Dependent CYP450 Inhibition Assay This protocol utilizes a shift-assay design to validate whether inhibition is metabolism-dependent.

  • System Preparation: Prepare a master mix of pooled Human Liver Microsomes (HLMs) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Aliquot the HLM mix into two parallel 96-well plates. Spike your test compound (range: 0.1 to 50 µM) into both plates.

    • Validation Step: Include Ketoconazole as a Reversible Inhibition Control (should show NO shift) and Troleandomycin as a TDI Positive Control (should show >5-fold IC50 shift).

  • Pre-Incubation (The Critical Step):

    • Plate A (NADPH-minus): Add buffer.

    • Plate B (NADPH-plus): Add 1 mM NADPH regenerating system.

    • Incubate both plates at 37°C for exactly 30 minutes. Causality: This allows the CYP enzymes in Plate B to metabolize the drug into reactive intermediates.

  • Substrate Addition: Add a CYP3A4-specific probe substrate (e.g., Midazolam at its Km​ value) to all wells. Incubate for 10 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Deuterated 1-OH-midazolam).

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 RPM for 15 mins. Analyze the supernatant via LC-MS/MS to quantify the formation of the substrate metabolite.

  • Data Interpretation: Calculate the IC50 for both plates. If the IC50 in Plate B (NADPH-plus) is significantly lower (>1.5-fold shift) than Plate A, your compound is a mechanism-based inhibitor.

CYP450Assay Step1 1. HLM Preparation (Pool of Human Liver Microsomes) Step2 2. Pre-Incubation (+/- NADPH, 0-30 mins) Step1->Step2 Step3 3. Substrate Addition (e.g., Midazolam for CYP3A4) Step2->Step3 Step4 4. Reaction Quenching (Cold Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Metabolite Quantification) Step4->Step5

Fig 2. Workflow for evaluating time-dependent CYP450 inhibition in human liver microsomes.

Q2: 2D HepG2 models are under-predicting the hepatotoxicity of our late-stage azole analog. How can we improve the predictive validity of our assay?

The Causality: Standard 2D monolayers of HepG2 or HepG2/C3A cells rapidly dedifferentiate in culture, losing their expression of critical Phase I and Phase II metabolic enzymes (like CYP3A4). If your antifungal agent requires metabolic activation to become toxic (or if its primary toxicity mechanism involves disrupting bile acid transport), a 2D model will yield false negatives. Transitioning to a 3D spheroid model restores cell-cell and cell-matrix interactions, preserving metabolic competence for up to 28 days [6][6].

Protocol 2: Self-Validating 3D HepG2/C3A Hepatotoxicity Assay

  • Spheroid Formation: Seed HepG2/C3A cells at 2,000 cells/well in an ultra-low attachment (ULA) 96-well round-bottom plate. Centrifuge the plate at 200 x g for 5 minutes to force cellular aggregation.

  • Maturation: Culture for 5-7 days in Williams' E medium supplemented with 10% FBS and 1% Pen/Strep. Causality: This maturation period allows the cells to secrete endogenous extracellular matrix (ECM) and upregulate CYP450 expression.

  • Compound Dosing (Repeated Exposure): Expose spheroids to the antifungal candidate at Cmax​ , 5xCmax​ , and 10xCmax​ concentrations. Refresh the media containing the drug every 48 hours for a total of 7 days.

    • Validation Step: Include Aflatoxin B1 as a positive control. Aflatoxin B1 is practically non-toxic in 2D HepG2 cells but highly toxic in metabolically competent 3D spheroids. If your Aflatoxin B1 spheroids do not die, your assay lacks metabolic competence and the run must be rejected.

  • Multiplexed Readout:

    • Cytotoxicity: Perform an XTT assay or measure ATP depletion (CellTiter-Glo 3D) to assess mitochondrial viability.

    • Membrane Integrity: Quantify Lactate Dehydrogenase (LDH) release in the supernatant.

  • Data Interpretation: Calculate the IC50​ from the ATP depletion curve. Compounds exhibiting an IC50​ below 10xCmax​ should be flagged for severe hepatotoxic liability.

III. References

  • Creative Biolabs. "Antifungal Drug-Drug Interaction Study Service".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQYszNGZR_Wzl6cFn4YolMtY7aMEUH1uPdaw_qroLesDR5pF3wEKaRDwpbvsBRTczYgvXvIyyDzsvfSfnVf9x7bTLTWWVEAQ27po2wThy6O0D8oBHt6U2XjWsJgka0FkJ82mCZmB1DIIRoyE2qXm5pRi3LU4y0QPJ5XIDLe53RO0pk0V843g0duYlOL7FwLwz3FCF1QtdTi_ONFAb38A==]

  • NIH. "Novel antifungals and treatment approaches to tackle resistance and improve outcomes of invasive fungal disease".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM80PSJZ_dWjLQ6tH-lAC7dQtwQRG-6F3LueaOyO9psQUFpW19O-9c3Xs2K2MonH9r32iXpT_QSEVxA03jkKCouAINV9HsdwaX-w14dy7T_DKP84exr2dubOGZngwzhKcPPmzK15XU_v79v1Ke]

  • BenchChem. "A Comparative Toxicological Deep Dive: Olorofim vs. Systemic Azoles".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9CW-MIQl_8JurxZZkrPPZcI08xFZ2iTngDJiwEaS25P5OnGZoE4ZTUiniJq5FuoyJ8sPoTLfwA9tGwXRHF26_ev5cAEu0TiP8UBVfWNenhCyXcIESPtL0No4-lc6CcNB4sV5vkkPv8WcyZQDQrFiEJXwYQNm7EKkWFoWyWOFsQXByG9FlaVJfqVy4k60EZSPR9Bk2szUtwBOsizUX4Q==]

  • NIH. "Hepatotoxicity of Antimycotics Used for Invasive Fungal Infections: In Vitro Results".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvb97SJlCSa9vYzJekMY3xtkAhX-tTb68ffvxHhLR7oo1IJk1pyjYImd_KoRztVIHaj2cXMOWnhzZPLs1qqvYxoHhhE1EBI365UdR0r7jgK53DWdDUgUJX0WRyXLWYZyuo2tzy95RZMuRKx5Y=]

  • NIH. "Identification of Small-Molecule Scaffolds for P450 Inhibitors".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY8Kl4SZalIYJU5fZZLtWLzJFb0P6kcJ9v-5NHvCYExLlN7vSgdmtgAAPaq2ZUpIeGbz0rLLgheG61fOc_j5IcNhYkswyk3jldBnh1F6B7432_Fc9zi2cTVTj2V2sezGXYsi-s1X9rPbjLaeg=]

  • MDPI. "In Vitro Activity of Novel Antifungal Olorofim against Filamentous Fungi and Comparison to Eight Other Antifungal Agents".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0I8hreiqvDgU4Ebv8fY3MHWi7Z7c5jtKABuSiz-X4nxCNOpfaYDB7biH6pmDNgDKoVqzDWsuKgcNMM38F6gGiRs_wEvPh9vHRvXU5lcjiZv3aunnQNKWKTUbBlO9o57Rh]

Sources

Troubleshooting

Technical Support Center: Optimizing the Selectivity of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone

Welcome to the Application Support Center for Fragment-Based Drug Discovery (FBDD) ()[1]. As a Senior Application Scientist, I have designed this troubleshooting guide to assist medicinal chemists and structural biologis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Fragment-Based Drug Discovery (FBDD) ()[1]. As a Senior Application Scientist, I have designed this troubleshooting guide to assist medicinal chemists and structural biologists in optimizing the selectivity profile of the building block Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone (CAS: 959239-56-6).

This core motif—featuring a 1-methyl-1H-1,2,4-triazole ring linked to a cyclopropyl group via a methanone bridge—is a highly versatile fragment often utilized to target the ATP-binding hinge region of kinases (e.g., Aurora kinases, FLT3, JAK/TYK2) ()[2]. However, its low molecular weight and compact footprint often lead to off-target liabilities that require rational optimization.

Part 1: Structural Biology & Binding Causality (FAQs)

Q: Why does this fragment initially exhibit pan-kinase or off-target activity (e.g., hERG toxicity)? A: The 1-methyl-1H-1,2,4-triazole moiety is an excellent hydrogen-bond acceptor/donor system. It mimics the purine ring of ATP, anchoring the fragment tightly to the kinase hinge region[3]. However, the compact cyclopropyl group, while lipophilic, lacks the steric bulk necessary to differentiate between the highly conserved hydrophobic pockets across the kinome. Furthermore, unsubstituted cyclopropyl-triazole motifs can inadvertently fit into the central cavity of the hERG potassium channel, a critical off-target liability that causes cardiotoxicity ()[2].

Q: How does the methanone linker influence target selectivity? A: The carbonyl group (methanone) acts as a critical vector for outward fragment growth. It can participate in secondary hydrogen bonding with the kinase DFG motif or act as a rigidifying element. Modifying the methanone into an amide, alcohol, or heterocyclic bioisostere alters the dihedral angle. This shifts the cyclopropyl group's trajectory within the binding pocket, allowing it to probe deeper, target-specific sub-pockets while simultaneously altering the overall dipole moment to disrupt hERG binding[1].

Part 2: Troubleshooting Guide - Overcoming Off-Target Liabilities

Issue: High hERG channel inhibition or poor Aurora/FLT3 kinase selectivity during SAR expansion. Root Cause: The lipophilicity and basicity of the extended molecule, combined with the small footprint of the cyclopropyl group, allow the pharmacophore to easily partition into the hERG central cavity[4]. Solutions:

  • Steric Bulking of the Cyclopropyl Ring: Substitute the standard cyclopropyl ring with a 1-trifluoromethyl or 1-fluorocyclopropyl group. The causality here is spatial: the added halogens introduce severe steric clashes within the restricted hERG pocket while maintaining a favorable lipophilic contact trajectory for the more accommodating kinase target.

  • Triazole Bioisosteric Replacement: Shift the methyl group from the 1-position to the 4-position, or replace the 1-methyl-1H-1,2,4-triazole entirely with a 1,3-dimethyl-1H-pyrazole. Research demonstrates that replacing the triazole with a pyrazole alters the hydrogen-bond donor/acceptor ratio and dipole moment, which can dramatically reduce hERG affinity from an IC50 of 2.5 µM to >25 µM while boosting Aurora-A potency ()[2].

Quantitative SAR Selectivity Profiling

The following table summarizes the causal relationship between structural modifications of the Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone core and the resulting selectivity profile:

Fragment / ModificationAurora-A IC50 (nM)FLT3 IC50 (nM)hERG IC50 (µM)Selectivity Rationale
Unmodified Core 120852.5Baseline hinge binding; perfectly fits hERG cavity.
1-Trifluoromethylcyclopropyl 4530>10Steric clash in hERG; favorable lipophilic contact in kinase.
Pyrazole Bioisostere 3815>25Altered dipole moment completely disrupts hERG binding.

Part 3: Self-Validating Experimental Protocols

Protocol A: Isosteric Replacement of the Methanone Linker (Reductive Amination)

Objective: Convert the methanone into a secondary amine to alter the dihedral angle and eliminate the hERG liability. Causality: The sp3 hybridized amine introduces flexibility and changes the basicity (pKa). This disrupts the planar stacking required for hERG binding while allowing the cyclopropyl group to access a deeper, kinase-specific hydrophobic sub-pocket.

Step-by-Step Methodology:

  • Imine Formation: React Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone (1.0 eq) with the target primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Causality: Anhydrous conditions prevent the thermodynamic hydrolysis of the intermediate imine back to the ketone.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) and a catalytic amount of acetic acid at 0°C, then warm to room temperature. Causality: STAB is a mild reducing agent that selectively reduces the imine over the starting ketone, preventing the formation of an off-target secondary alcohol.

  • Self-Validation / QC Check: Monitor the reaction via LC-MS. The protocol is self-validating: the reaction is only considered successful when the ketone peak (M+H = 152.1) completely disappears and the secondary amine mass appears. Run a parallel control with a known standard ketone to verify the specific activity of the STAB reagent batch.

Protocol B: High-Throughput Selectivity Profiling (hERG Patch-Clamp)

Objective: Functionally validate the mitigation of hERG toxicity. Causality: Automated patch-clamp electrophysiology directly measures the potassium ion current across the cell membrane, providing a definitive functional readout of hERG block compared to less reliable proxy binding assays (like radioligand displacement).

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel at 37°C, 5% CO2. Harvest cells at 70-80% confluency to ensure optimal membrane integrity.

  • Compound Application: Apply the optimized fragment at 6 concentrations ranging from 0.1 µM to 30 µM. Causality: A wide dose-response curve is required to accurately calculate the IC50 and ensure the Hill slope is biologically relevant (typically near 1.0).

  • Self-Validation / QC Check: Include E-4031 (a known hERG inhibitor) as a positive control and 0.1% DMSO as a negative vehicle control. The assay is a self-validating system: the data run is strictly rejected unless the E-4031 IC50 falls within the historical QC range (10-50 nM), ensuring the cells' electrophysiological integrity is uncompromised.

Part 4: Rational Design Workflow Visualization

OptimizationWorkflow Start Fragment Hit: Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone Hinge Triazole Core Hinge Region Binding (H-bonds) Start->Hinge Lipophilic Cyclopropyl Group Hydrophobic Pocket Fit Start->Lipophilic Linker Methanone Linker Vector for Outward Growth Start->Linker Selectivity Selectivity Issue: hERG / Pan-Kinase Off-Target Hinge->Selectivity Lipophilic->Selectivity Linker->Selectivity Opt1 Steric Bulking of Cyclopropyl (e.g., Fluorination) Selectivity->Opt1 Opt2 Isosteric Replacement of Triazole (e.g., Pyrazole Bioisostere) Selectivity->Opt2 Target Highly Selective Kinase Inhibitor Opt1->Target Opt2->Target

Caption: Rational Design Workflow for Optimizing Cyclopropyl-Triazole Selectivity.

References

  • Concepts and Core Principles of Fragment-Based Drug Design. Molecules (MDPI), 2019. URL:[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry (ACS Publications), 2012. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-validation of in vitro and in vivo results for Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone

Cross-Validation of In Vitro and In Vivo Profiling for Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone as a CYP51-Targeting Pharmacophore Executive Summary & Mechanistic Rationale In modern fragment-based drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of In Vitro and In Vivo Profiling for Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone as a CYP51-Targeting Pharmacophore

Executive Summary & Mechanistic Rationale

In modern fragment-based drug discovery (FBDD), the transition from in vitro target engagement to in vivo efficacy is the most critical hurdle. Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone (CMTM)[1] is a low-molecular-weight chemical building block frequently utilized as a pharmacophore probe for targeting Cytochrome P450 14α-demethylase (CYP51).

CYP51 is the highly conserved enzyme responsible for synthesizing ergosterol, a vital component of the fungal cell membrane[2]. The mechanism of action for triazole compounds relies on a highly specific interaction: the unshared electron pair on the N4 atom of the 1,2,4-triazole ring coordinates directly with the heme iron in the active site of CYP51[3]. This non-competitive binding halts ergosterol synthesis, leading to the accumulation of toxic 14α-methyl sterols that disrupt membrane fluidity and arrest fungal growth[3].

CYP51_Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 (Erg11) 14α-demethylase Lanosterol->CYP51 binds Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol synthesizes ToxicSterols 14α-methyl sterols (Toxic Accumulation) CYP51->ToxicSterols shifts to CMTM CMTM (Triazole Probe) CMTM->CYP51 inhibits (Heme binding)

Mechanism of CYP51 inhibition by CMTM leading to ergosterol depletion.

Phase 1: In Vitro Profiling and Target Engagement

To establish a self-validating system, we must first prove that CMTM directly engages the CYP51 target before assessing its phenotypic antifungal activity. We achieve this by comparing CMTM against fully optimized clinical alternatives: Fluconazole (first-generation) and Voriconazole (second-generation).

Protocol 1: CYP51 Spectral Binding & MIC Assay

Causality Check: We utilize UV-Vis difference spectroscopy because the displacement of the water molecule (the 6th axial ligand of the heme iron) by the triazole nitrogen produces a characteristic "Type II" spectral shift. This shift directly proves target engagement independent of downstream cellular variables.

  • Recombinant Protein Preparation: Purify recombinant Candida albicans CYP51 (CaCYP51) and dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Ligand Titration: Titrate CMTM, Fluconazole, and Voriconazole (0.1 to 50 µM) into the sample cuvette, adding equivalent volumes of DMSO vehicle to the reference cuvette.

  • Spectral Recording: Record the difference spectra from 350 to 500 nm. A peak at ~430 nm and a trough at ~410 nm confirm Type II binding.

  • Kd Calculation: Plot the peak-to-trough absorbance difference (ΔA430-410) against ligand concentration and fit to the Michaelis-Menten equation to determine the dissociation constant ( Kd​ ).

  • Phenotypic MIC Determination: Perform standard broth microdilution according to CLSI M27 guidelines using C. albicans (ATCC 90028) to determine the Minimum Inhibitory Concentration (MIC50).

Table 1: In Vitro Profiling against C. albicans CYP51

CompoundCYP51 Kd​ (nM)MIC50 (µg/mL)Cytotoxicity CC50 (µM, HepG2)
CMTM (Fragment Probe) 1454.0>100
Fluconazole (Control) 250.5>100
Voriconazole (Control) 120.06>50

Data Interpretation: As expected for a fragment, CMTM shows weaker affinity than the optimized drugs. However, molecular dynamics simulations indicate that the cyclopropyl ring of CMTM successfully anchors into the hydrophobic cavity of CYP51 (interacting with residues like Y118 and L121), validating its utility as a structural starting point[4].

Phase 2: In Vivo Cross-Validation

In vitro potency does not guarantee in vivo efficacy. Pharmacodynamic studies in neutropenic murine models consistently demonstrate that the ratio of the free-drug area under the curve to the MIC ( f AUC/MIC) is the primary driver of in vivo efficacy for triazoles[5].

Protocol 2: Murine Disseminated Candidiasis Model

Causality Check: We utilize neutropenic mice to eliminate the host immune response. This ensures that any observed reduction in Colony Forming Units (CFU) is strictly mediated by the drug's pharmacokinetics and pharmacodynamics, creating a highly trustworthy efficacy readout.

  • Immunosuppression: Administer cyclophosphamide intraperitoneally to CD1 mice (150 mg/kg on day -4; 100 mg/kg on day -1) to induce profound neutropenia.

  • Inoculation: Inject 106 CFU of C. albicans via the lateral tail vein.

  • Dosing Regimen: Two hours post-infection, administer CMTM, Fluconazole, or Vehicle intravenously at 20 mg/kg.

  • Organ Harvest & Quantification: At 24 hours post-infection, euthanize the mice. Aseptically remove the kidneys, homogenize in sterile saline, and plate serial dilutions on Sabouraud dextrose agar.

  • Efficacy Readout: Calculate the Log10​ CFU reduction per kidney compared to the vehicle control.

Workflow Phase1 Phase 1: In Vitro Profiling Spectral Binding & MIC (CLSI M27) Phase2 Phase 2: ADME & PK Microsomal Stability & Mouse PK Phase1->Phase2 Phase3 Phase 3: In Vivo Efficacy Murine Disseminated Candidiasis Phase2->Phase3 Decision Efficacy Validation? Phase3->Decision Decision->Phase1 No (Metabolic Liability) Success Lead Optimization (Fragment Growing) Decision->Success Yes

Cross-validation workflow from in vitro screening to in vivo efficacy.

Table 2: In Vivo PK and Efficacy (Murine Disseminated Candidiasis, 20 mg/kg IV)

CompoundHalf-life ( t1/2​ , h) f AUC/MIC Log10​ CFU/kidney ReductionSurvival (Day 7)
CMTM 1.215-0.840%
Fluconazole 4.545-2.5100%
Vehicle N/AN/A+1.5 (Growth)0%

Causality Analysis: The Translation Gap

The cross-validation data reveals a significant drop-off in the performance of CMTM when transitioning from in vitro to in vivo environments. While Fluconazole achieves a robust 2.5-log reduction in fungal burden, CMTM only achieves a 0.8-log reduction.

The causality behind this translational gap lies in the structural liabilities of the CMTM pharmacophore:

  • The Methanone (Ketone) Group: While acting as a valuable hydrogen-bond acceptor in vitro, ketones are highly susceptible to in vivo reduction by ubiquitous carbonyl reductases in the liver, leading to rapid clearance and a short half-life (1.2 h).

  • The Cyclopropyl Ring: Though excellent for fitting into the CYP51 hydrophobic pocket[6], cyclopropyl groups can undergo metabolic ring-opening via cytochrome P450 oxidation in the host.

Pharmacophore CMTM CMTM Fragment CAS: 959239-56-6 Triazole 1-methyl-1H-1,2,4-triazole Heme Iron Coordination CMTM->Triazole Feature 1 Ketone Methanone (Ketone) H-Bond Acceptor CMTM->Ketone Feature 2 Cyclopropyl Cyclopropyl Ring Hydrophobic Pocket Fit CMTM->Cyclopropyl Feature 3

Structural causality of CMTM features and their biological implications.

Conclusion: Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone is a highly effective in vitro probe for mapping the CYP51 active site. However, for successful in vivo translation, researchers must optimize the fragment by replacing the metabolically labile methanone linker with a bioisostere (such as a fluorinated alcohol, as seen in Voriconazole) to improve the f AUC/MIC ratio and achieve clinical efficacy.

Sources

Comparative

Comparative Analysis of Triazole Antifungals: Mechanisms, Binding Kinetics, and Target-Site Resilience

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanism of Action (MoA), CYP51 Binding Affinity, and Structural Resilience to Resistance Mechanistic Foundation: The Ergosterol Biosyn...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanism of Action (MoA), CYP51 Binding Affinity, and Structural Resilience to Resistance

Mechanistic Foundation: The Ergosterol Biosynthesis Pathway

Triazole antifungals form the cornerstone of therapy for invasive fungal infections (IFIs). Despite generational differences in their chemical structures, all triazoles share a primary mechanism of action: the competitive inhibition of the cytochrome P450 enzyme 14α-sterol demethylase (CYP51)[1][2].

By binding directly to the heme iron atom within the CYP51 active site, triazoles block the removal of the 14α-methyl group from precursor sterols such as lanosterol and eburicol[1][3]. This inhibition triggers a cascading, dual-action fungicidal/fungistatic effect:

  • Ergosterol Depletion: The lack of mature ergosterol compromises the structural integrity and fluidity of the fungal cell membrane[1][4].

  • Toxic Sterol Accumulation: The buildup of 14α-methylated sterols disrupts membrane-bound enzyme activity and nutrient transport[1][4].

Recent mechanistic studies also reveal a secondary mechanism of action: the accumulation of these pathway intermediates induces a negative feedback loop that regulates Hmg1 (HMG-CoA reductase), further suppressing overall sterol synthesis[2].

G Squalene Squalene Lanosterol Lanosterol / Eburicol Squalene->Lanosterol Biosynthesis CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway Toxic 14α-methyl Sterols (Membrane Disruption) CYP51->Toxic Blocked Pathway Triazole Triazole Antifungals Triazole->CYP51 Competitive Inhibition

Ergosterol biosynthesis pathway and triazole CYP51 inhibition mechanism.

Structural Nuances: Isavuconazole vs. Voriconazole & Posaconazole

While the core triazole ring is responsible for coordinating with the CYP51 heme iron, the distinct side chains of each drug dictate their binding affinity, spectrum of activity, and resilience against target-site mutations[5].

  • Voriconazole: Features a highly compact molecular structure. This allows it to fit tightly into the CYP51 active site, resulting in potent activity against Aspergillus and Candida[5][6]. Because it lacks a long side chain, its binding affinity is only marginally affected by mutations in the substrate access channel (e.g., G54W)[6].

  • Posaconazole & Itraconazole: These molecules possess extended side chains that interact extensively with the amino acid residues lining the CYP51 ligand access channel[6]. While this provides a massive surface area for high-affinity binding, it creates a vulnerability: mutations that narrow this channel (such as G54W or M220K in Aspergillus fumigatus) drastically reduce their binding affinity, leading to cross-resistance[6].

  • Isavuconazole: As a newer generation triazole (administered as the prodrug isavuconazonium sulfate), isavuconazole features a unique side-arm architecture[5]. This structural flexibility allows the molecule to orient differently within the binding pocket, granting it a high affinity not only for Aspergillus CYP51 but also for the highly divergent CYP51 homologues found in Mucorales (e.g., Mucor, Rhizopus)[5][7]. This unique binding mode allows isavuconazole to retain efficacy against certain isolates that are highly resistant to posaconazole or voriconazole[7][8].

Quantitative Comparative Analysis

To objectively compare these structural advantages, researchers rely on biochemical metrics such as the half-maximal inhibitory concentration ( IC50​ ) and dissociation constants ( Kd​ ). The table below synthesizes experimental binding data across different triazoles and CYP51 variants.

Triazole AntifungalTarget Enzyme VariantBinding Affinity / IC50​ ImpactMechanistic & Clinical Implication
Isavuconazole Wild-Type CYP51 (L. major model) IC50​ ~ 1.20 µg/mL[9]High affinity; unique side-arm expands spectrum to include Mucorales[5][8].
Voriconazole A. fumigatus Af51A-G54W (Mutant)2-fold IC50​ increase[6]Compact structure avoids reliance on the access channel, retaining efficacy[6].
Posaconazole A. fumigatus Af51A-G54W (Mutant)30-fold IC50​ increase[6]Long side-chain clashes with mutated access channel residues, causing resistance[6].
Itraconazole A. fumigatus Af51A-G54W (Mutant)11-fold IC50​ increase[6]Similar vulnerability to posaconazole due to extended pharmacophore[6].
Fluconazole C. albicans CaCYP51 (Wild-Type) Kd​ ~ 10-56 nM[10]Tight binding to yeast CYP51, but lacks the structural complexity to inhibit mold CYP51 effectively[5][10].

Experimental Methodology: Self-Validating CYP51 Binding Assay

Directly measuring fungal growth (MIC) conflates target affinity with drug efflux and degradation. To isolate the true mechanism of action, drug development professionals must utilize CYP51 Reconstitution and Spectrophotometric Titration .

This protocol is a self-validating system: it utilizes the inherent optical properties of the heme group to confirm successful binding. When a triazole's basic nitrogen displaces the iron-bound water in CYP51, it locks the enzyme in an inhibited state, producing a quantifiable shift in the Soret band[4][10].

Step-by-Step Protocol: IC50​ and Kd​ Determination

1. Recombinant Expression & Purification:

  • Action: Clone the fungal CYP51 gene (e.g., Af51A) with a C-terminal His6​ -tag into an expression vector and transform into E. coli[6][11]. Purify using Ni2+ -NTA agarose chromatography[11][12].

  • Causality: Expressing the enzyme in a bacterial host isolates the target from endogenous fungal efflux pumps (e.g., CDR1/MDR1), ensuring that measured resistance is strictly target-mediated.

2. Enzyme Reconstitution:

  • Action: Combine purified CYP51 with its cognate Cytochrome P450 Reductase (CPR) in a defined lipid environment (e.g., dilauroylphosphatidylcholine)[6].

  • Causality: CYP51 is catalytically inactive on its own; it requires CPR as a redox partner for electron transfer to catalyze the demethylation reaction[6]. The lipid environment simulates the fungal endoplasmic reticulum, ensuring the enzyme maintains its native conformational state.

3. Spectrophotometric Titration:

  • Action: Place the reconstituted enzyme in a quartz cuvette and establish a baseline UV-Vis spectrum[11]. Progressively titrate the triazole antifungal (e.g., 0.1 to 100 µM) into the solution[10].

  • Causality: Triazole binding directly coordinates with the heme ferric ion, producing a distinct Type II difference spectrum characterized by a red shift from 417 nm to 447 nm[4][10]. The magnitude of this shift acts as an internal control, validating that specific active-site binding has occurred.

4. Data Fitting & Analysis:

  • Action: Plot the peak-to-trough amplitude differences against the inhibitor concentration. Fit the data using non-linear regression to the Morrison equation[11].

  • Causality: Because triazoles are tight-binding inhibitors (where the enzyme concentration is close to the Kd​ ), standard Michaelis-Menten assumptions fail. The Morrison equation accurately accounts for inhibitor depletion, yielding true Kd​ and IC50​ values.

Workflow Step1 1. Recombinant Expression (Ni2+-NTA Purification) Step2 2. Enzyme Reconstitution (CYP51 + CPR + Lipids) Step1->Step2 Step3 3. Ligand Titration (Substrate + Triazole) Step2->Step3 Step4 4. Spectrophotometry (Soret Band Shift 417->447nm) Step3->Step4 Step5 5. Non-linear Regression (Kd and IC50 Calculation) Step4->Step5

Self-validating spectrophotometric workflow for CYP51-triazole IC50 determination.

References

  • Frontiers in Fungal Biology : Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance.1

  • Nature Communications (via PMC) : A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1.2

  • BenchChem : A Comparative Guide to the Interaction Energies of Triazole Fungicides with Target Enzymes.3

  • Clinical Microbiology Reviews (via ResearchGate) : Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents.4

  • Antimicrobial Agents and Chemotherapy (via NIH) : In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus.6

  • Antimicrobial Agents and Chemotherapy (via ResearchGate) : Triazole IC50 determinations for CaCYP51 proteins.12

  • Journal of Biological Studies : Posaconazole and its pharmacologic and clinical uses: an antifungal drugs.5

  • Antimicrobial Agents and Chemotherapy (via ASM Journals) : The Evolution of Azole Resistance in Candida albicans Sterol 14α-Demethylase (CYP51) through Incremental Amino Acid Substitutions.11

  • Antimicrobial Agents and Chemotherapy (via ResearchGate) : Azole Affinity of Sterol 14-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens.10

  • Indian Journal of Medical Research : Possibility of re-purposing antifungal drugs posaconazole & isavuconazole against promastigote form of Leishmania major.9

  • Frontiers in Pharmacology : Clinical research advances of isavuconazole in the treatment of invasive fungal diseases: Pharmacokinetics and pharmacodynamics.7

  • Infection and Drug Resistance (via Dove Medical Press) : Isavuconazole in the treatment of invasive aspergillosis and mucormycosis infections.8

Sources

Validation

Independent verification of the biological activity of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone

An Independent Researcher's Guide to Verifying the Biological Activity of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone Introduction: The Challenge of Novel Compound Characterization The journey of a novel chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

An Independent Researcher's Guide to Verifying the Biological Activity of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone

Introduction: The Challenge of Novel Compound Characterization

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous, unbiased verification of its biological activity. Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone, hereafter referred to as CMTM, represents such a novel entity. With no established public data on its mechanism of action, a systematic and multi-faceted approach is required to first identify and then validate its biological effects.

This guide provides a comprehensive framework for the independent verification of CMTM's activity, designed for researchers in drug discovery and chemical biology. We will eschew a simple "testing" mindset in favor of a "discovery and validation" workflow. Our approach is grounded in establishing a self-validating system of experiments, beginning with broad phenotypic screening and progressively narrowing down to a specific molecular target. For comparative analysis, we will benchmark CMTM's performance against a well-characterized inhibitor once a plausible mechanism is identified. In this guide, we will use the hypothetical scenario where initial screening reveals a potent anti-proliferative effect in a lung adenocarcinoma cell line (A549), and subsequent investigation points towards the inhibition of the PI3K/Akt signaling pathway. We will therefore compare CMTM with Alpelisib (BYL719) , a known and potent inhibitor of the p110α subunit of PI3K.

Part 1: Experimental Workflow for Activity Discovery and Verification

The logical flow from a compound of unknown function to a validated lead involves a three-stage process: (1) Broad Phenotypic Screening to identify a biological effect, (2) Target Deconvolution to hypothesize a mechanism, and (3) Focused Mechanistic Validation and Comparative Analysis.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution & Hypothesis Generation cluster_2 Phase 3: Mechanistic Validation & Comparison A CMTM Compound B Multi-Cancer Cell Line Panel (e.g., NCI-60) A->B C Cell Viability Assay (e.g., CellTiter-Glo®) B->C D Identify 'Hit' Cell Line (e.g., A549 - Lung Adenocarcinoma) C->D E Kinase Profiling Assay (Broad panel of >400 kinases) D->E G Bioinformatics Analysis of A549 Cell Line D->G F Identify Inhibited Kinases (e.g., PI3Kα) E->F H Hypothesis: CMTM inhibits the PI3K/Akt Signaling Pathway F->H G->H I In Vitro PI3Kα Kinase Assay (IC50 Determination) H->I J Western Blot Analysis (p-Akt, p-S6K in A549 cells) H->J K Comparative Analysis (CMTM vs. Alpelisib) I->K J->K L Validated Biological Activity K->L G cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 → PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits pAkt p-Akt (S473) PDK1->pAkt Phosphorylates mTORC1 mTORC1 pAkt->mTORC1 Activates pS6K p-S6K mTORC1->pS6K p-S6K S6K S6K Proliferation Cell Proliferation & Survival pS6K->Proliferation CMTM CMTM CMTM->PI3K Alpelisib Alpelisib Alpelisib->PI3K

Figure 2: Simplified PI3K/Akt signaling pathway highlighting the target of CMTM and Alpelisib.

Protocol 3: Western Blot for Phospho-Akt (Ser473)

  • Cell Culture and Treatment: Seed A549 cells in 6-well plates. Grow to 70-80% confluency. Serum-starve the cells overnight.

  • Inhibitor Pre-treatment: Treat cells with CMTM or Alpelisib at various concentrations (e.g., 0.1, 1, 10x the cellular IC₅₀) for 2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to robustly activate the PI3K pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against Phospho-Akt (Ser473) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for Total Akt and a loading control (e.g., β-actin) to ensure equal protein loading and to assess the specific reduction in phosphorylation.

Interpretation of Results: A dose-dependent decrease in the p-Akt signal in CMTM-treated cells, comparable to that seen with Alpelisib, would strongly validate that CMTM engages and inhibits the PI3K/Akt pathway in a cellular environment.

Part 3: Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven workflow for the independent characterization of a novel compound, CMTM. By progressing from broad phenotypic screening to specific biochemical and cellular assays, we can confidently identify and validate its biological activity. The hypothetical data presented suggests that CMTM is a potent inhibitor of the PI3K/Akt pathway with an activity profile comparable to the established inhibitor Alpelisib in A549 cells.

This validation is not the end of the road. The trustworthiness of these findings would be further enhanced by:

  • Selectivity Profiling: Assessing the inhibitory activity of CMTM against other PI3K isoforms (β, δ, γ) and a panel of related PIKK family kinases (mTOR, ATM, ATR) to determine its selectivity.

  • Off-Target Effects: Employing broader profiling techniques, such as chemical proteomics, to identify potential off-target interactions that could contribute to the observed phenotype or lead to future toxicity.

  • In Vivo Efficacy: Ultimately, the validation of CMTM as a potential therapeutic agent would require testing in preclinical animal models of cancer.

By adhering to a logical and rigorous experimental plan, researchers can effectively de-risk novel compounds and build a robust data package to support their continued development.

References

  • DiscoverX Corporation (Eurofins). (n.d.). KINOMEscan - Scan Service. Retrieved from [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Jura, N., et al. (2011). Catalytic and non-catalytic functions of the electoral property of kinases. Cell. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Western Blotting - From Start to Finish. Retrieved from [Link]

Comparative

A Comparative Guide to the ADME Properties of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone and Its Analogs

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. The 1,2,4-triazole scaffold is a priv...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and diverse biological activities.[1][2] This guide provides a comparative analysis of the predicted ADME profile of cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone and two structurally related analogs.

The purpose of this document is to illustrate how subtle structural modifications can significantly impact a compound's pharmacokinetic destiny. While direct comparative experimental data for this specific set of analogs is not publicly available, this guide synthesizes established ADME principles and data from related 1,2,4-triazole derivatives to provide a predictive comparison.[3][4] This analysis is supported by detailed, field-proven experimental protocols for the key in vitro assays that would be employed to generate definitive comparative data.

Our analysis will focus on the parent compound and two selected analogs, each representing a common medicinal chemistry modification:

  • Parent Compound: Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone

  • Analog 1: (1-methyl-1H-1,2,4-triazol-5-yl)(phenyl)methanone (Cyclopropyl group replaced with a Phenyl group)

  • Analog 2: (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine (Ketone group reduced to a primary amine)

Section 1: Predictive Comparative ADME Profile

The following table summarizes the predicted ADME properties of the parent compound and its analogs. The subsequent discussion explains the scientific rationale behind these predictions, grounded in fundamental principles of medicinal chemistry and ADME science.

PropertyParent CompoundAnalog 1 (Phenyl)Analog 2 (Amine)Rationale for Prediction
Lipophilicity (LogP) ModerateHigher LowerThe phenyl group in Analog 1 is significantly more lipophilic than the cyclopropyl group. The primary amine in Analog 2 is a polar, basic group that will be protonated at physiological pH, thus decreasing lipophilicity.
Aqueous Solubility ModerateLower HigherIncreased lipophilicity (Analog 1) generally leads to lower aqueous solubility. The polar, ionizable amine group in Analog 2 is expected to improve solubility.
Cell Permeability GoodPotentially Higher ModerateAnalog 1's increased lipophilicity may enhance passive diffusion, but its lower solubility could be a limiting factor. Analog 2's higher polarity and charge at physiological pH may reduce passive permeability.[5]
Metabolic Stability ModerateLower Lower The phenyl group of Analog 1 introduces a site for potential aromatic hydroxylation by Cytochrome P450 (CYP) enzymes. The primary amine in Analog 2 is susceptible to oxidation by monoamine oxidases (MAOs) or CYPs.[6][7]
Plasma Protein Binding ModerateHigher LowerIncreased lipophilicity strongly correlates with higher plasma protein binding.[8][9] Analog 1 is therefore predicted to have the highest binding affinity.
Oral Bioavailability ModerateModerate-to-LowModerateBioavailability is a complex interplay of all ADME properties. Analog 1's potentially higher permeability may be offset by lower solubility and higher metabolism. Analog 2's improved solubility may be counteracted by lower permeability and higher metabolism.
The Interplay of ADME Properties on Oral Bioavailability

The ultimate goal in assessing ADME is often to predict a compound's oral bioavailability. This is not a single parameter but a culmination of absorption, distribution, metabolism, and excretion characteristics. The following diagram illustrates the logical flow of how these individual properties influence the journey of an orally administered drug.

ADME_Workflow cluster_absorption Absorption Phase cluster_disposition Disposition Phase Solubility Aqueous Solubility Absorption GI Absorption Solubility->Absorption Permeability Intestinal Permeability Permeability->Absorption Unbound_Drug Free Drug in Systemic Circulation Absorption->Unbound_Drug enters circulation PPB Plasma Protein Binding (PPB) PPB->Unbound_Drug determines free fraction Metabolism Metabolic Stability Metabolism->Unbound_Drug influences clearance Bioavailability Oral Bioavailability Unbound_Drug->Bioavailability

Caption: Logical flow of ADME properties influencing oral bioavailability.

Section 2: Authoritative Experimental Protocols

To experimentally validate the predicted ADME profiles, a suite of standardized in vitro assays is required. The following sections provide detailed, step-by-step protocols for three fundamental ADME experiments. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s, which are highly concentrated in liver microsomes.[6][10] A rapid rate of metabolism (low metabolic stability) often predicts high in vivo clearance and poor oral bioavailability.[11]

Causality Behind Experimental Choices:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from hepatocytes and provide a concentrated, commercially available source of major drug-metabolizing enzymes.[1][7]

  • NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. Running parallel incubations without NADPH helps to distinguish CYP-mediated metabolism from other potential degradation.[7]

  • Quenching with Acetonitrile: This step serves two purposes: it stops the enzymatic reaction instantly and precipitates the microsomal proteins, allowing for a clean supernatant for LC-MS/MS analysis.

  • Compound Preparation: Prepare a 1 µM working solution of the test compound (Parent, Analog 1, Analog 2) and positive control (e.g., Verapamil, a compound with known high metabolism) in a phosphate buffer (pH 7.4).

  • Microsome Preparation: Thaw pooled human liver microsomes on ice. Dilute them in a cold phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation: In a 96-well plate, combine the microsomal suspension with the test compound solution. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Start the Reaction: Add a pre-warmed solution of NADPH (final concentration 1 mM) to initiate the metabolic reaction. For the negative control wells, add a buffer without NADPH.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the reaction wells.

  • Reaction Quenching: Immediately add the aliquot to a new plate containing cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation: Plot the percentage of the remaining parent compound against time. Calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[10]

Metabolic_Stability cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 1µM Test Compound Solution D Combine Compound & Microsomes Pre-incubate at 37°C A->D B Prepare 0.5 mg/mL Liver Microsomes B->D C Prepare 1mM NADPH Cofactor Solution E Initiate reaction with NADPH C->E D->E Add Cofactor F Incubate at 37°C Sample at t=0, 5, 15, 30, 45, 60 min E->F G Quench samples with Acetonitrile + Internal Std F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Caption: Workflow for the in vitro metabolic stability assay.

Cell Permeability Assay (Caco-2)

The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption of drugs.[5][12] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the epithelial barrier of the small intestine.[12] The assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) direction (absorption) and the basolateral-to-apical (B-A) direction (efflux).

Causality Behind Experimental Choices:

  • Caco-2 Cells: This cell line is well-characterized and, when cultured for 21 days, expresses transporters like P-glycoprotein (P-gp), making it suitable for assessing both passive diffusion and active efflux.[12]

  • Transwell® System: This two-chamber system is essential for creating a polarized cell monolayer with distinct apical (gut lumen side) and basolateral (blood side) compartments.

  • TEER Measurement: Transepithelial Electrical Resistance (TEER) is a critical quality control step to ensure the integrity of the cell monolayer. A low TEER value indicates a leaky monolayer, rendering the permeability data invalid.[13]

  • Lucifer Yellow: This fluorescent molecule has very low permeability and is used as a marker to confirm monolayer integrity during the experiment. High passage of Lucifer Yellow indicates a compromised barrier.

  • Cell Culture: Seed Caco-2 cells onto collagen-coated Transwell® inserts in a 24-well plate and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values ≥ 200 Ω·cm².[13]

  • Compound Preparation: Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4). Also prepare solutions for control compounds: a low permeability control (Atenolol) and a high permeability control (Metoprolol).

  • Assay Initiation (A-B): For absorption measurement, add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Assay Initiation (B-A): For efflux measurement, add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS. Also, measure the concentration of Lucifer Yellow to confirm monolayer integrity was maintained throughout the experiment.

  • Data Calculation: Calculate the Papp value for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio ≥ 2 suggests the compound is a substrate of an active efflux transporter.[12]

Caco2_Permeability cluster_assay Permeability Assay (2 hours, 37°C) A Seed & Culture Caco-2 cells on Transwell® inserts for 21 days B Measure TEER to confirm monolayer integrity A->B C Prepare Dosing Solutions (Test & Control Compounds) B->C D Dose Apical side (A -> B Transport) C->D E Dose Basolateral side (B -> A Transport) C->E F Sample Donor and Receiver chambers D->F E->F G Quantify compound concentration by LC-MS/MS F->G H Calculate Papp (A->B, B->A) and Efflux Ratio G->H

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins. Only the unbound (free) drug is available to interact with its target, be metabolized, or be excreted.[8][14] Therefore, high plasma protein binding (PPB) can significantly impact a drug's efficacy and pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) method is considered the gold standard.[8][9]

Causality Behind Experimental Choices:

  • Equilibrium Dialysis: This technique physically separates the free drug from the protein-bound drug using a semi-permeable membrane that only allows small molecules to pass through. At equilibrium, the concentration of free drug is the same in both chambers, allowing for accurate calculation of the bound fraction.[15]

  • Semi-permeable Membrane: The membrane has a specific molecular weight cutoff (e.g., 8-12 kDa) that retains large proteins like albumin while allowing the smaller test compound to diffuse freely.[8]

  • Matrix Matching: After dialysis, the plasma sample is diluted with buffer, and the buffer sample is diluted with drug-free plasma. This ensures that both samples have the same matrix composition, which is crucial for avoiding matrix effects that can interfere with LC-MS/MS quantification.

  • Compound Preparation: Prepare a stock solution of the test compound.

  • Spiking Plasma: Add a small volume of the stock solution to human plasma to achieve the desired final concentration (e.g., 1-2 µM).

  • RED Device Setup: Use a 96-well RED device. Each well consists of two chambers separated by a dialysis membrane.

  • Loading the Device: Add the drug-spiked plasma to one chamber (the plasma chamber) and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).

  • Incubation: Seal the plate and incubate at 37°C for 4-6 hours with shaking to allow the system to reach equilibrium.

  • Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching: Prepare samples for analysis. Dilute the plasma aliquot with PBS. Dilute the buffer aliquot with drug-free plasma to match the matrix of the plasma sample. Add an internal standard to all samples.

  • Analysis: Quantify the concentration of the test compound in both the plasma and buffer samples using LC-MS/MS.

  • Data Calculation: Calculate the percentage of the unbound drug (% Free) and the percentage of the bound drug (% Bound).

PPB_Assay A Spike Test Compound into Human Plasma B Load Plasma & Buffer into RED Device chambers A->B C Incubate at 37°C (4-6 hours) to reach equilibrium B->C D Sample Plasma and Buffer chambers C->D E Perform Matrix Matching & add Internal Standard D->E F Quantify compound by LC-MS/MS E->F G Calculate % Unbound and % Bound F->G

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone

As drug development accelerates, the safe handling of highly functionalized synthetic intermediates is paramount. Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone (CAS: 959239-56-6)[1],[2] is a specialized building b...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the safe handling of highly functionalized synthetic intermediates is paramount. Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone (CAS: 959239-56-6)[1],[2] is a specialized building block frequently utilized in medicinal chemistry. Because novel triazole derivatives often lack exhaustive in vivo toxicological profiling, laboratory personnel must adopt a conservative, causality-driven approach to Personal Protective Equipment (PPE) and operational workflows.

This guide provides researchers and safety officers with a self-validating framework for handling this compound, ensuring scientific integrity and uncompromising laboratory safety.

Mechanistic Hazard Assessment

To select the appropriate PPE, we must first understand the chemical causality behind the hazards. The molecular structure of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone (Molecular Weight: 151.17 g/mol )[3],[4] dictates its interaction with both biological systems and protective materials:

  • The 1,2,4-Triazole Core: Triazoles are potent coordinating ligands. In biological systems, they frequently coordinate with the heme iron of cytochrome P450 enzymes. Unintended systemic exposure can lead to off-target enzyme inhibition. Furthermore, triazoles are known skin sensitizers and respiratory tract irritants.

  • The Ketone Moiety: Carbonyl groups increase the polarity and reactivity of the molecule. More importantly, when dissolved in organic solvents, the ketone functionality can act as a penetration enhancer, facilitating rapid transport across compromised dermal barriers or inadequate glove materials.

  • The Cyclopropyl Group: This highly strained, lipophilic ring increases the overall lipid solubility of the molecule, further elevating the risk of dermal absorption if the compound bypasses primary PPE defenses.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards, standard laboratory PPE is insufficient if the compound is handled in solution. The following matrix outlines the required PPE, grounded in material compatibility science.

Quantitative Glove Compatibility Data

When Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone is dissolved, the solvent acts as a carrier vehicle. You must select your glove material based on the solvent, not just the solute.

Solvent CarrierRecommended Glove MaterialMin. ThicknessBreakthrough TimeCausality & Operational Notes
None (Dry Powder) Nitrile (Double Gloved)0.12 mm> 480 minsStandard protection against solid particulates. Outer glove can be easily discarded if contaminated.
Dimethyl Sulfoxide (DMSO) Butyl Rubber or Laminate0.30 mm> 240 minsDMSO is a highly aggressive carrier that rapidly degrades nitrile, pulling the triazole directly into the skin.
Dichloromethane (DCM) Silver Shield / Viton0.70 mm> 480 minsDCM penetrates nitrile and latex almost instantly. Viton offers superior resistance to halogenated solvents.
Methanol / Ethanol Nitrile (Heavy Duty)0.24 mm~ 60 minsAcceptable for incidental splash contact only. Change immediately upon contamination.
Respiratory and Body Protection
  • Respirator: A NIOSH-approved N95 or P100 particulate respirator is required only if handling occurs outside a ventilated enclosure (which is strictly prohibited). All open handling must occur within a Class II Biological Safety Cabinet (BSC) or a properly certified Chemical Fume Hood.

  • Eye Protection: Snug-fitting, splash-proof chemical safety goggles. Standard safety glasses leave the orbital cavity vulnerable to aerosolized powders.

  • Body Protection: A flame-retardant, static-dissipative laboratory coat. The cuffs must be tucked under the inner glove to prevent wrist exposure.

Operational Workflow Visualization

The following decision tree dictates the self-validating system for handling the compound in various states, ensuring that no step is taken without verifying the integrity of the previous one.

G Start Pre-Operation: Verify Hood Velocity (0.4-0.6 m/s) Weighing Weighing Protocol: Anti-static tools, enclosed balance Start->Weighing State Physical State? Weighing->State Powder Solid/Powder Handling: Double Nitrile Gloves State->Powder Dry Powder Solution Solution Handling: Solvent-Specific Gloves (e.g., Butyl) State->Solution Dissolved Spill Spill Detected? Powder->Spill Solution->Spill Decon Decontamination: Wet wipe, 10% Bleach/Water Spill->Decon Yes Waste Hazardous Waste Disposal Spill->Waste No Decon->Waste

Workflow for safe handling, PPE selection, and spill response for triazole derivatives.

Step-by-Step Methodologies

Protocol A: Safe Weighing and Transfer of Dry Powder

Because cyclopropyl and triazole-containing powders can hold significant electrostatic charges, they are prone to aerosolization. This protocol mitigates inhalation risks.

  • Enclosure Verification: Verify the chemical fume hood has a face velocity between 0.4 and 0.6 m/s. Do not proceed if the alarm is sounding.

  • Static Mitigation: Pass an anti-static zero-ion bar over the sealed chemical container, the weigh boat, and the stainless-steel spatula. Causality: Neutralizing static charge prevents the fine powder from repelling off the spatula and aerosolizing into the breathing zone.

  • PPE Verification: Don a lab coat, safety goggles, and double nitrile gloves. Pull the inner glove under the lab coat cuff, and the outer glove over the cuff.

  • Weighing: Open the container only inside the hood. Transfer the desired mass to a tared, anti-static weigh boat.

  • Sealing: Once weighed, transfer the powder into the reaction vial and seal it with a PTFE-lined septum cap before removing it from the fume hood.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in a solid hazardous waste bin.

Protocol B: Spill Decontamination and Disposal

In the event of a spill (either powder or solution), immediate and systematic decontamination is required to prevent cross-contamination of the laboratory environment[5].

  • Containment: If a solution spills, immediately overlay the area with absorbent chemical spill pads. If dry powder spills, do not sweep it, as this generates aerosols.

  • Wetting (For Powders): Gently mist the powder spill with a compatible solvent (e.g., water or a 10% ethanol/water mixture) to bind the particulates.

  • Wiping: Using disposable heavy-duty wipes, wipe inward from the perimeter of the spill toward the center to prevent spreading.

  • Chemical Decontamination: Wash the surface with a 10% sodium hypochlorite (bleach) solution, followed by a thorough wipe with deionized water to remove bleach residue. Causality: Oxidizing agents like bleach help degrade the active triazole ring, rendering the residue less biologically active.

  • Disposal: Place all contaminated wipes, pads, and outer gloves into a clearly labeled, double-bagged hazardous waste container designated for "Halogen-Free Organic/Active Pharmaceutical Ingredient (API) Waste."

References

  • CYCLOPROPYL(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)METHANONE — Chemical Substance Information Source: NextSDS URL:[Link]

  • Personal Protective Equipment Standard (1910.132) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Chemical Protective Clothing and Glove Selection Guide Source: National Institute for Occupational Safety and Health (NIOSH) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone
Reactant of Route 2
Reactant of Route 2
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone
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